Ara-F-NAD+
Description
BenchChem offers high-quality Ara-F-NAD+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ara-F-NAD+ including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26FN7O13P2 |
|---|---|
Molecular Weight |
665.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26FN7O13P2/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37)/t10-,11-,12-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
JSGNSBZQCQQLEF-OZCXFSBSSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Ara-F-NAD+ Analogues: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Biological Evaluation, and Enzyme Inhibition
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2'-deoxy-2'-fluoroarabinosyl-nicotinamide adenine dinucleotide (Ara-F-NAD+) analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and inhibitory mechanisms of these potent enzyme inhibitors. Particular focus is given to their interaction with CD38 NADase, a key enzyme in cellular signaling.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in a vast array of cellular processes, including redox reactions and as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38.[1][2] Analogues of NAD+, such as Ara-F-NAD+, have emerged as powerful tools for studying these enzymes and as potential therapeutic agents.[1] The introduction of a fluorine atom at the 2' position of the arabinose sugar in place of the ribose moiety confers significant stability and potent inhibitory activity, particularly against CD38 NADase.[3] Understanding the structure-activity relationships of these analogues is paramount for the rational design of more potent and selective inhibitors.
This guide summarizes the key findings in the field, presenting quantitative data in accessible formats, detailing experimental protocols, and visualizing complex biological and experimental processes.
Structure-Activity Relationship of Ara-F-NAD+ Analogues
The inhibitory potency of Ara-F-NAD+ analogues against CD38 NADase is highly dependent on modifications to three key moieties: the nicotinamide-ribose, the pyrophosphate linkage, and the adenosine ring.[1]
Modifications of the Nicotinamide-Ribose Moiety
The 2'-fluoroarabinosyl group is a critical determinant of the inhibitory activity of these analogues.
-
2'-Position: Substitution at the C-2' of the furan ring is highly sensitive. While a single fluoro substitution (ara-F) results in strong inhibitory activity, the introduction of an additional methyl group at this position (2'-CH₃-2'-F NAD) leads to a significant decrease in potency.[3] This suggests that steric bulk at the 2'-position is detrimental to binding and/or inhibition.
Modifications of the Pyrophosphate Linkage
The pyrophosphate bridge plays a crucial role in the interaction of these analogues with the target enzyme.
-
Phosphorothioate Substitution: Replacement of one of the non-bridging oxygen atoms with sulfur to create a phosphorothioate linkage (S-ara-F NAD) results in a notable decrease in inhibitory activity, with an IC50 value of 341 nM compared to the parent compound.[1]
-
Triphosphate Linkage: Extending the pyrophosphate to a triphosphate chain (3P-ara-F NAD) also leads to a significant reduction in potency, with a reported IC50 of 1.15 µM.[1] These findings underscore the importance of the specific geometry and charge distribution of the pyrophosphate moiety for optimal interaction with the CD38 active site.
Modifications of the Adenosine Moiety
The adenosine portion of the molecule offers greater tolerance for modification, and in some cases, substitutions can enhance inhibitory activity.
-
Purine Ring Substitutions: Modifications at the C-2 and C-6 positions of the purine ring are well-tolerated and can even lead to more potent inhibitors. For instance, analogues where the adenine is replaced by hypoxanthine (ara-F NHD), guanine (ara-F NGD), or 6-O-methylhypoxanthine (6-OMe-ara-F NHD) exhibit significant inhibitory effects, with IC50 values ranging from 89.3 nM to 133 nM.[1] The guanine analogue, ara-F NGD, was identified as a particularly potent inhibitor.[1]
-
Replacement of Adenosine: Replacing the entire adenosine moiety with another nicotinamide nucleoside to form a dimer of NMN analogues results in a marked decrease in inhibitory activity.[1] This highlights the importance of the purine ring for recognition and binding.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various Ara-F-NAD+ analogues against CD38 NADase.
| Table 1: SAR of Nicotinamide-Ribose Modified Ara-F-NAD+ Analogues against CD38 NADase | |
| Analogue | IC50 (nM) |
| Ara-F-NAD+ | 169[4] |
| 2'-CH₃-2'-F NAD | Weak inhibition[3] |
| Table 2: SAR of Pyrophosphate Modified Ara-F-NAD+ Analogues against CD38 NADase | |
| Analogue | IC50 (nM) |
| S-ara-F NAD (Phosphorothioate) | 341[1] |
| 3P-ara-F NAD (Triphosphate) | 1150[1] |
| Table 3: SAR of Adenosine Modified Ara-F-NAD+ Analogues against CD38 NADase | |
| Analogue | IC50 (nM) |
| Ara-F NHD (Hypoxanthine) | 133[1] |
| Ara-F NGD (Guanine) | 89.3[1] |
| 6-OMe-ara-F NHD (6-O-methylhypoxanthine) | Not specified, but significant[1] |
Activity Against Other NAD+-Dependent Enzymes
While the primary focus of research on Ara-F-NAD+ analogues has been on CD38, some NAD+ analogues have been investigated as inhibitors of other enzyme families.
-
Sirtuins: Some 8-substituted NAD+ analogues have shown inhibitory activity against SIRT1 and SIRT2 in the low micromolar range.[2] However, specific data on the activity of Ara-F-NAD+ analogues against sirtuins is not extensively available in the reviewed literature.
-
PARPs: Certain NAD+ mimetics have been shown to inhibit PARP-1, with IC50 values in the micromolar range. For example, a 5-iodouracil containing analogue had an IC50 of 126 µM for PARP-1.[5][6] The inhibitory potential of Ara-F-NAD+ analogues against PARPs remains an area for further investigation.
Experimental Protocols
Synthesis of Ara-F-NAD+ Analogues
The synthesis of Ara-F-NAD+ analogues generally follows a three-step process: synthesis of the modified nicotinamide mononucleotide (NMN) moiety, synthesis or procurement of the desired adenosine monophosphate (AMP) moiety, and subsequent coupling of the two nucleotide components.[1]
Example Protocol: Synthesis of 2′-CH₃-2′-F NAD (7) [1]
-
Synthesis of the Nicotinamide Riboside Moiety:
-
Start with a suitably protected arabinose derivative.
-
Introduce the methyl and fluoro groups at the 2' position through a series of reactions including reduction with LiAlH(OBuᵗ)₃, bromination with PPh₃ and CBr₄, and subsequent reaction with nicotinamide in refluxing acetonitrile.
-
Deprotection using K₂CO₃ in methanol.
-
-
Phosphorylation:
-
Phosphorylate the 5'-hydroxyl group of the modified nicotinamide riboside using POCl₃ in trimethyl phosphate (TMP) at 0 °C to yield the NMN analogue.
-
-
Coupling Reaction:
-
Activate the NMN analogue with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF).
-
Couple the activated NMN analogue with AMP in the presence of methanol at room temperature for 3 days.
-
-
Purification:
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Biochemical Assay for CD38 NADase Inhibition
The inhibitory activity of Ara-F-NAD+ analogues on the NAD-glycohydrolase (NADase) activity of CD38 can be determined using a fluorescence-based or HPLC-based assay.[3][7]
Fluorescence-Based Assay Protocol [8]
-
Reagents and Materials:
-
Recombinant human CD38 enzyme.
-
Assay Buffer: 250 mM sucrose, 40 mM Tris-HCl, pH 7.4.
-
Substrate: 1,N⁶-etheno-NAD (ε-NAD).
-
Test compounds (Ara-F-NAD+ analogues) at various concentrations.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 310 nm, Emission: 410 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a solution of recombinant CD38 (e.g., 0.3 ng) and bovine serum albumin (BSA, e.g., 1 µg) to each well.
-
Add the test compounds at different concentrations to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2 hours).
-
Initiate the enzymatic reaction by adding ε-NAD to a final concentration of, for example, 2.5 µM.
-
Monitor the increase in fluorescence over time. The hydrolysis of ε-NAD by CD38 produces a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HPLC-Based Assay Protocol [7][9]
-
Reagents and Materials:
-
Recombinant human CD38 enzyme.
-
Assay Buffer (as above).
-
Substrate: NAD+.
-
Test compounds (Ara-F-NAD+ analogues).
-
HPLC system with a suitable column (e.g., C18) and UV detector (260 nm).
-
-
Procedure:
-
Set up the reaction mixture as described in the fluorescence-based assay, using NAD+ as the substrate.
-
After a defined incubation period, stop the reaction (e.g., by adding acid or by heat inactivation).
-
Analyze the reaction mixture by HPLC to quantify the amount of remaining NAD+ or the amount of product (ADP-ribose) formed.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Mandatory Visualizations
Caption: CD38 signaling pathway leading to calcium mobilization.
References
- 1. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase [mdpi.com]
- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical and Biophysical Properties of Ara-F-NAD+
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Analogs of NAD+ are invaluable tools for elucidating the functions of NAD+-dependent enzymes and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biochemical and biophysical properties of Ara-F-NAD+ (2'-Deoxy-2'-fluoroarabinosyl-β-nicotinamide adenine dinucleotide), a potent inhibitor of specific NAD+ glycohydrolases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction
Ara-F-NAD+ is a structural analog of NAD+ characterized by the substitution of the hydroxyl group at the 2' position of the nicotinamide ribose with a fluorine atom in the arabinose configuration. This modification confers significant resistance to enzymatic hydrolysis while retaining affinity for the active sites of certain NAD+-consuming enzymes. As such, Ara-F-NAD+ has emerged as a crucial chemical probe for studying the roles of NAD+ glycohydrolases, particularly CD38, and as a lead compound in drug discovery efforts targeting NAD+ metabolism.
Biochemical Properties
Chemical Structure and Physicochemical Properties
-
Chemical Formula: C₂₁H₂₆FN₇O₁₃P₂
-
Molecular Weight: 665.42 g/mol
-
Appearance: White to off-white solid.
-
Solubility: Soluble in water and aqueous buffers.
-
Stability: Ara-F-NAD+ is more stable in solution compared to NAD+, particularly at neutral and alkaline pH where NAD+ is prone to degradation. It is recommended to store stock solutions at -20°C or -80°C for long-term stability.
Mechanism of Action
Ara-F-NAD+ primarily functions as a competitive inhibitor of NAD+ glycohydrolases. Its mechanism of action is best characterized for its interaction with CD38, a key mammalian NADase.
-
Slow-Binding Inhibition of CD38: Ara-F-NAD+ is a potent, reversible, and slow-binding inhibitor of the NADase activity of CD38.[1] The slow-binding kinetics are characterized by slow association (k_on) and dissociation (k_off) rates, resulting in a long residence time of the inhibitor on the enzyme.[2] The half-life of the enzyme-inhibitor complex for NAD+ glycohydrolase is approximately 3-10 minutes.[2] This prolonged inhibition makes it a highly effective tool for studying CD38 function.
-
Interaction with SARM1: In contrast to its potent inhibition of CD38, Ara-F-NAD+ is not a potent inhibitor of SARM1, another critical NAD+ hydrolase involved in axonal degeneration.[3][4] This selectivity highlights the structural and mechanistic differences between these two important NADases.
Biophysical Properties
The interaction of Ara-F-NAD+ with its target enzymes has been characterized using various biophysical techniques. While specific kinetic constants are not always readily available in the literature, the qualitative and semi-quantitative data provide valuable insights.
| Parameter | Enzyme | Value | Reference |
| IC₅₀ | Human CD38 NADase | 169 nM | [5][6] |
| Inhibition Type | CD38 | Competitive | [5][6] |
| Binding Kinetics | NAD+ Glycohydrolase (Calf Spleen) | Slow-binding, reversible | [2] |
| t₁/₂ (E-I complex) | NAD+ Glycohydrolase (Calf Spleen) | ~3-10 min | [2] |
| k_on | NAD+ Glycohydrolase (Calf Spleen) | ~10⁴ slower than diffusion rates | [2] |
| k_off | NAD+ Glycohydrolase (Calf Spleen) | Slow | [2] |
| Inhibition of SARM1 | Human SARM1 | Not a potent inhibitor | [3][4] |
Table 1: Quantitative and Qualitative Biophysical Data for Ara-F-NAD+
Signaling Pathways
Ara-F-NAD+ exerts its biological effects by inhibiting enzymes that are central to cellular signaling pathways.
CD38 Signaling Pathway
CD38 is a multifunctional enzyme that synthesizes second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP) from NAD+ and NADP+, respectively. These molecules mobilize intracellular calcium stores, which in turn regulate a wide range of cellular processes. By inhibiting CD38, Ara-F-NAD+ can effectively block these downstream signaling events.
SARM1 Signaling Pathway
SARM1 is a key executioner of programmed axon degeneration (Wallerian degeneration). Its activation, triggered by an increased NMN/NAD+ ratio, leads to the rapid depletion of NAD+, culminating in axonal demise. While Ara-F-NAD+ is not a potent inhibitor of SARM1, understanding this pathway is crucial for contextualizing its specificity.
Experimental Protocols
Synthesis of Ara-F-NAD+
The synthesis of Ara-F-NAD+ involves the preparation of the key intermediate, 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nicotinamide mononucleotide (ara-F-NMN), followed by its coupling with adenosine monophosphate (AMP).
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Nicotinamide
-
Phosphorus oxychloride (POCl₃)
-
Adenosine monophosphate (AMP)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvents (acetonitrile, pyridine, DMF)
-
Silica gel for chromatography
-
HPLC system for purification
Procedure:
-
Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranosyl Nicotinamide:
-
Synthesize 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from 1,3,5-tri-O-benzoyl-α-D-ribofuranose.
-
React the protected ribose with DAST to introduce the fluorine at the 2' position with inversion of stereochemistry to yield the arabino configuration.
-
Glycosylate the resulting fluorinated sugar with silylated nicotinamide.
-
Deprotect the benzoyl groups to yield 2'-deoxy-2'-fluoro-arabinofuranosyl nicotinamide.
-
-
Phosphorylation to form ara-F-NMN:
-
Selectively protect the 5'-hydroxyl group of the arabinonucleoside.
-
Phosphorylate the 5'-hydroxyl group using a suitable phosphorylating agent like POCl₃ in trimethyl phosphate.
-
Deprotect to yield ara-F-NMN.
-
-
Coupling of ara-F-NMN with AMP:
-
Activate the phosphate group of ara-F-NMN using CDI in anhydrous DMF.
-
React the activated ara-F-NMN with AMP morpholidate.
-
Purify the resulting Ara-F-NAD+ by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, ¹⁹F NMR, and mass spectrometry.
-
CD38 NADase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of Ara-F-NAD+ on CD38 NADase. The assay utilizes 1,N⁶-etheno-NAD+ (ε-NAD+) as a substrate, which upon hydrolysis by CD38, yields the fluorescent product 1,N⁶-etheno-ADP-ribose.
Materials:
-
Recombinant human CD38 enzyme
-
ε-NAD+
-
Ara-F-NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of recombinant CD38 in assay buffer.
-
Prepare a stock solution of ε-NAD+ in assay buffer.
-
Prepare a serial dilution of Ara-F-NAD+ in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
CD38 enzyme solution (to a final concentration of e.g., 10 ng/µL)
-
Varying concentrations of Ara-F-NAD+ or vehicle control.
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add ε-NAD+ solution to each well to initiate the reaction (final concentration e.g., 100 µM).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the concentration of Ara-F-NAD+.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion
Ara-F-NAD+ is a well-characterized and potent slow-binding inhibitor of CD38, making it an indispensable tool for research in NAD+ metabolism and signaling. Its selectivity for CD38 over SARM1 further enhances its utility as a specific chemical probe. The data and protocols presented in this guide are intended to facilitate its use in the laboratory and to support further research into the therapeutic potential of targeting NAD+ glycohydrolases. As our understanding of the intricate roles of NAD+ in health and disease continues to grow, the importance of specific and well-characterized inhibitors like Ara-F-NAD+ will undoubtedly increase.
References
- 1. researchgate.net [researchgate.net]
- 2. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Biology of NAD+ Regulation in Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARM1, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ara-F-NAD+: A Potent CD38 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (Ara-F-NAD+), a potent and reversible inhibitor of the ectoenzyme CD38. CD38 is a critical regulator of cellular NAD+ levels and a key therapeutic target for a range of pathologies, including cancer, metabolic diseases, and age-related decline. This document details the structure-activity relationships of NAD+ analogues, presents quantitative data on their inhibitory efficacy, outlines detailed experimental protocols for their synthesis and evaluation, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of CD38 inhibition and NAD+ metabolism.
Introduction: The Role of CD38 in NAD+ Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in redox reactions and serving as a substrate for various enzymes, including sirtuins and PARPs.[1] The regulation of intracellular NAD+ levels is crucial for maintaining cellular health and function. CD38, a type II transmembrane glycoprotein, is a major NAD+-consuming enzyme (NADase) in mammalian cells.[1][2] It catalyzes the hydrolysis of NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide (NAM), as well as the formation of cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling.[2][3]
Dysregulation of CD38 activity and the subsequent decline in NAD+ levels have been implicated in various disease states, including age-related metabolic dysfunction and cancer.[1][4] Consequently, the development of potent and specific CD38 inhibitors has emerged as a promising therapeutic strategy. This guide focuses on Ara-F-NAD+, an arabino analogue of NAD+, which has been identified as a potent, reversible, and slow-binding inhibitor of CD38 NADase activity.[5]
Discovery and Structure-Activity Relationship (SAR) of NAD+ Analogues
The development of Ara-F-NAD+ stemmed from systematic structure-activity relationship (SAR) studies of NAD+ analogues.[2][6] Researchers explored modifications to the three key moieties of the NAD+ molecule: the nicotinamide nucleoside, the pyrophosphate bridge, and the adenosine nucleoside.[7]
These studies revealed that modifications at the C-2′ position of the nicotinamide ribose significantly impact inhibitory activity. Substitution with a fluorine atom in the arabino configuration (up-position) resulted in a potent inhibitor, Ara-F-NAD+.[2] Further exploration of the adenosine moiety led to the discovery that certain modifications could enhance inhibitory potency. For instance, 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamideguanine dinucleotide (ara-F NGD) was found to be a highly effective inhibitor.[2][7]
Conversely, modifications to the pyrophosphate group, such as the introduction of a phosphorothioate or a triphosphate, led to a decrease in inhibitory activity.[8] These SAR studies have been instrumental in optimizing the design of potent CD38 inhibitors.
Quantitative Data: Inhibitory Potency of Ara-F-NAD+ and Related Analogues
The inhibitory efficacy of Ara-F-NAD+ and other NAD+ analogues against CD38 has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key compounds.
| Compound | Target | IC50 (nM) | Notes |
| Ara-F-NAD+ | CD38 NADase | 169 | Competitive inhibitor.[3] |
| Ara-F-NMN | CD38 NADase | 69 | Competitive inhibitor.[3] |
| S-ara-F NAD | CD38 NADase | 341 | Phosphorothioate modification decreases activity.[8] |
| 3P-ara-F NAD | CD38 NADase | 1150 | Triphosphate modification significantly decreases activity.[8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Ara-F-NAD+ and the key experiments used to evaluate its inhibitory activity against CD38.
Synthesis of Ara-F-NAD+
The synthesis of Ara-F-NAD+ and its analogues generally involves a three-step process: synthesis of the nicotinamide mononucleotide (NMN) moiety, synthesis of the adenosine monophosphate (AMP) moiety, and the subsequent coupling of these two nucleotides.[7]
General Procedure for Coupling Reaction to Synthesize NAD+ Analogues: [8]
-
Dissolve the lyophilized NMN analogue (1.0 eq.) in dry dimethylformamide (DMF).
-
Add carbonyldiimidazole (CDI, 7.0 eq.) under an argon atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by high-performance liquid chromatography (HPLC).
-
After the complete consumption of the starting material (typically after 3 hours), add a small amount of methanol to quench the excess CDI.
-
Add the corresponding AMP analogue to the reaction mixture.
-
Continue stirring at room temperature for 3 days.
-
Purify the final product by HPLC.
CD38 Enzymatic Activity Assays
The inhibitory activity of compounds against CD38 is typically assessed by measuring either its NAD+ glycohydrolase (hydrolase) or its ADP-ribosyl cyclase (cyclase) activity.
4.2.1. CD38 Hydrolase Activity Assay: [9][10]
This fluorogenic assay measures the hydrolysis of the NAD+ analogue N6-etheno-NAD (ε-NAD), which results in a fluorescent product.
-
Prepare a 96-well plate with the test compounds at various concentrations.
-
Add purified recombinant CD38 enzyme to each well.
-
Initiate the reaction by adding the substrate, ε-NAD.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a fluorescent microplate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor. An IC50 value can be determined by fitting the dose-response data to a suitable equation.
4.2.2. CD38 Cyclase Activity Assay: [11][12]
This fluorogenic assay measures the conversion of nicotinamide guanine dinucleotide (NGD+) to its cyclic form, which is fluorescent.
-
Prepare a 96-well plate with the test compounds.
-
Add purified recombinant CD38 enzyme.
-
Start the reaction by adding the substrate, NGD+.
-
Incubate the plate at a controlled temperature.
-
Measure the fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.[11]
-
Determine the percentage of inhibition and calculate the IC50 value.
4.2.3. Cellular Assays for CD38 Inhibition:
To assess the efficacy of inhibitors in a cellular context, NAD+ levels can be measured in cells treated with the compound.
-
Culture cells (e.g., A549 cells) to a suitable confluency.
-
Treat the cells with the CD38 inhibitor at various concentrations for a specified duration (e.g., 24 hours).
-
Lyse the cells and extract the metabolites.
-
Quantify the intracellular NAD+ levels using an enzymatic cycling assay or by HPLC/MS/MS.[13]
-
An increase in intracellular NAD+ levels upon treatment with the inhibitor indicates cellular target engagement.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to CD38 and its inhibition by Ara-F-NAD+.
Caption: CD38 enzymatic activities and downstream signaling.
Caption: Mechanism of competitive inhibition of CD38 by Ara-F-NAD+.
Caption: Workflow for the discovery and development of CD38 inhibitors.
Conclusion
Ara-F-NAD+ represents a significant advancement in the development of CD38 inhibitors. Its discovery, guided by meticulous SAR studies, has provided a potent and specific tool for modulating cellular NAD+ metabolism. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Ara-F-NAD+ and to design next-generation CD38 inhibitors. The continued exploration of this class of compounds holds great promise for the treatment of a wide range of diseases associated with NAD+ depletion.
References
- 1. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. amsbio.com [amsbio.com]
- 13. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Probing the CD38/cADPR Signaling Axis: An In-depth Technical Guide to Ara-F-NAD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-deoxy-2'-fluoro-arabino-nicotinamide adenine dinucleotide (Ara-F-NAD+), a potent tool for investigating the multifaceted roles of the CD38/cyclic ADP-ribose (cADPR) signaling pathway. Herein, we detail its mechanism of action, provide quantitative data on its inhibitory properties, and present detailed experimental protocols for its application in studying CD38 enzymatic activity and downstream cellular processes.
Introduction to the CD38/cADPR Signaling Pathway
The cluster of differentiation 38 (CD38) is a transmembrane glycoprotein with a dual role as a receptor and a multifunctional ectoenzyme.[1] Its enzymatic activities are central to cellular signaling, primarily through the metabolism of nicotinamide adenine dinucleotide (NAD+). CD38 possesses both NAD+ glycohydrolase (NADase) and ADP-ribosyl cyclase activity.[2] The cyclase activity converts NAD+ into cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum by activating ryanodine receptors.[3][4] The NADase activity hydrolyzes NAD+ to adenosine diphosphate-ribose (ADPR).[2] This pathway is integral to a wide array of physiological processes, including immune responses, insulin secretion, and smooth muscle contraction, making it a significant target for therapeutic intervention.[1][4]
Ara-F-NAD+ is a synthetic analog of NAD+ that acts as a potent, covalent, and competitive inhibitor of CD38's enzymatic functions.[5] Its unique structure, featuring a fluorine atom at the 2' position of the arabinose sugar, makes it a valuable chemical probe for dissecting the contributions of the CD38/cADPR pathway in various biological systems.[2]
Quantitative Data: Inhibitory Profile of Ara-F-NAD+ and Analogs
| Compound | Target Enzyme | Enzymatic Activity | Inhibition Mechanism | IC50 / Ki | Reference(s) |
| Ara-F-NAD+ | Human CD38 | NADase | Competitive | 169 nM (IC50) | [5] |
| Ara-F-NMN | Human CD38 | NADase | Competitive | 69 nM (IC50) | [5] |
| Apigenin | Human CD38 | NADase | Competitive | 10.3 ± 2.4 µM (IC50) | [1] |
| Apigenin | Human CD38 | ADP-ribosyl Cyclase | Competitive | 12.8 ± 1.6 µM (IC50) | [1] |
| Quercetin | Human CD38 | NADase | Competitive | 13.8 ± 2.1 µM (IC50) | [1] |
| Quercetin | Human CD38 | ADP-ribosyl Cyclase | Competitive | 15.6 ± 3.5 µM (IC50) | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the CD38/cADPR signaling pathway, the mechanism of Ara-F-NAD+ inhibition, and a general workflow for its use.
References
- 1. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Intricate Dance of Inhibition: A Technical Guide to the Reversible and Slow-Binding Inhibition of CD38 by Ara-F-NAD+
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the kinetic and mechanistic aspects of CD38 inhibition by Ara-F-NAD+, a potent and specific inhibitor. CD38, a multifunctional ectoenzyme, is a critical regulator of cellular NAD+ levels and a key player in calcium signaling and immune responses.[1][2][3][4] Its role in various pathological conditions, including cancer, metabolic diseases, and aging, has made it a compelling target for therapeutic intervention.[5][6] Ara-F-NAD+, an analog of NAD+, serves as a valuable tool for dissecting the functions of CD38 and as a lead compound for the development of novel therapeutics. This guide will delve into the quantitative data defining this interaction, the detailed experimental protocols for its characterization, and visual representations of the underlying biochemical processes.
Unveiling the Potency: Quantitative Analysis of CD38 Inhibition
The interaction between Ara-F-NAD+ and CD38 is characterized by a high affinity and a slow-binding kinetic profile. This means that the inhibitor binds tightly to the enzyme, and the establishment of the final, stable enzyme-inhibitor complex occurs over a measurable time scale, rather than instantaneously.[7] This slow-binding nature is a crucial aspect of its mechanism of action.
| Parameter | Value | Description | Reference |
| Inhibition Type | Covalent, Competitive, Slow-Binding | Ara-F-NAD+ competes with the natural substrate NAD+ for binding to the active site of CD38 and forms a covalent bond. The binding and dissociation processes are slow. | [6][7] |
| IC50 | 169 nM | The concentration of Ara-F-NAD+ required to inhibit 50% of CD38's NADase activity under specific experimental conditions. | [6] |
| k_on (Association Rate) | ~10^4 and 10^6 slower than diffusion rates | The rate at which the enzyme-inhibitor complex is formed is significantly slower than what would be expected for a simple diffusion-limited reaction. | [7] |
| k_off (Dissociation Rate) | Slow | The rate at which the inhibitor dissociates from the enzyme is also slow, contributing to a prolonged inhibitory effect. | [7] |
| Enzyme-Inhibitor Complex Half-Life (t_1/2) | ~3-10 minutes | The time it takes for half of the formed enzyme-inhibitor complex to dissociate. This extended half-life is a hallmark of slow-binding inhibitors. | [7] |
Deciphering the Interaction: Experimental Protocols
The characterization of the slow-binding inhibition of CD38 by Ara-F-NAD+ requires specific experimental designs and data analysis methods that differ from those used for classical, rapid-equilibrium inhibitors.
General CD38 NADase Activity Assay (Fluorometric Method)
This protocol is a foundational method to measure the enzymatic activity of CD38, which can then be adapted to assess the effect of inhibitors.
-
Principle: This assay utilizes a fluorescent analog of NAD+, such as 1,N6-etheno-NAD+ (ε-NAD+), as a substrate. The hydrolysis of ε-NAD+ by CD38 produces a fluorescent product, ε-ADPR, which can be monitored in real-time.[8][9][10]
-
Materials:
-
Recombinant human CD38 enzyme
-
ε-NAD+ (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)
-
-
Procedure:
-
Prepare serial dilutions of the CD38 enzyme in the assay buffer.
-
Add a fixed concentration of ε-NAD+ to each well of the microplate.
-
Initiate the reaction by adding the diluted CD38 enzyme to the wells.
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time in kinetic mode.
-
The initial rate of the reaction (slope of the linear portion of the progress curve) is proportional to the enzyme activity.
-
Characterization of Slow-Binding Inhibition of CD38 by Ara-F-NAD+
This protocol is specifically designed to capture the time-dependent nature of the inhibition.
-
Principle: The key feature of slow-binding inhibition is a time-dependent decrease in the reaction rate as the enzyme and inhibitor slowly equilibrate to form the final EI complex. This is observed as a curved progress curve in the presence of the inhibitor.[11][12][13]
-
Materials:
-
Recombinant human CD38 enzyme
-
NAD+ (natural substrate) or ε-NAD+
-
Ara-F-NAD+
-
Assay Buffer
-
96-well microplate (UV-transparent for NAD+ or black for ε-NAD+)
-
Spectrophotometer or fluorescence plate reader
-
-
Procedure:
-
Enzyme and Inhibitor Pre-incubation (or lack thereof): To distinguish between different slow-binding models, experiments can be performed with and without pre-incubating the enzyme and inhibitor before adding the substrate. For a simple slow-binding interaction, the progress curves will show a gradual decrease in reaction velocity.
-
Reaction Initiation: Mix the CD38 enzyme and Ara-F-NAD+ at various concentrations in the wells of the microplate.
-
Initiate the reaction by adding a fixed concentration of NAD+ (or ε-NAD+).
-
Immediately monitor the absorbance change at 340 nm (for coupled assays with NAD+) or the fluorescence increase over an extended period (e.g., 15-30 minutes) to capture the full progress curve.
-
-
Data Analysis:
-
The progress curves are fitted to a specific equation for slow-binding inhibition (e.g., Equation 1) to determine the pseudo-first-order rate constant for the onset of inhibition (k_obs) at each inhibitor concentration.
-
Equation 1: [P] = v_st + (v_0 - v_s)(1 - exp(-k_obs*t))/k_obs
-
Where [P] is the product concentration at time t, v_0 is the initial velocity, v_s is the steady-state velocity, and k_obs is the observed rate constant for the transition from v_0 to v_s.
-
-
-
The values of k_obs are then plotted against the inhibitor concentration [I].
-
This secondary plot is fitted to a model (e.g., Equation 2 for a simple one-step binding mechanism) to determine the individual kinetic parameters k_on and k_off.
-
Equation 2: k_obs = k_off + k_on * [I]
-
-
Visualizing the Molecular Interactions and Processes
To better understand the complex interplay of CD38, its substrates, and inhibitors, the following diagrams illustrate the key pathways and experimental logic.
Caption: CD38 enzymatic activity and inhibition by Ara-F-NAD+.
Caption: Induced-fit model of slow-binding inhibition.
Caption: Workflow for characterizing a slow-binding inhibitor.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Frontiers | CD38: A Significant Regulator of Macrophage Function [frontiersin.org]
- 3. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 4. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-binding inhibition of NAD+ glycohydrolase by arabino analogues of beta-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]
- 9. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]
- 11. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Ara-F-NAD+ in the Investigation of NAD+ Metabolism and Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for a variety of signaling enzymes, including PARPs, sirtuins, and CD38. Understanding the intricate regulation of NAD+ homeostasis is paramount for developing therapies for a range of age-related and metabolic diseases. Ara-F-NAD+, a synthetic arabino analogue of NAD+, has emerged as a powerful chemical tool for dissecting the complexities of NAD+ metabolism. This technical guide provides an in-depth overview of the role of Ara-F-NAD+, focusing on its mechanism of action, its application in studying the NAD+-consuming enzyme CD38, and its utility in elucidating the broader landscape of NAD+ homeostasis.
Introduction to NAD+ Metabolism and its Key Regulators
NAD+ is a central hub in cellular bioenergetics and signaling. Its levels are meticulously maintained through a balance of synthesis, recycling (salvage), and consumption by various enzymes. The primary consumers of NAD+ include:
-
Poly(ADP-ribose) polymerases (PARPs): Primarily involved in DNA repair and genomic stability.
-
Sirtuins (SIRTs): A family of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and longevity.
-
CD38: A transmembrane glycoprotein with NAD+ glycohydrolase (NADase) activity, playing a significant role in calcium signaling and immune responses.[1][2]
Dysregulation of NAD+ levels has been implicated in numerous pathological conditions, making the enzymes that control its homeostasis attractive therapeutic targets.
Ara-F-NAD+: A Potent and Specific Inhibitor of CD38
Ara-F-NAD+ (2′-Deoxy-2′-fluoroarabinosyl-nicotinamide adenine dinucleotide) is a structurally modified NAD+ analogue that has been instrumental in delineating the specific role of CD38 in NAD+ metabolism.
Mechanism of Action
Ara-F-NAD+ acts as a potent, reversible, and slow-binding competitive inhibitor of the NADase activity of CD38.[1][3][4] Its unique structure, featuring a fluorine substitution at the 2' position of the arabinose sugar, renders it resistant to hydrolysis by CD38.[5] This resistance allows it to bind to the active site of CD38 without being consumed, effectively blocking the enzyme's ability to degrade NAD+. The inhibition is characterized by slow association and dissociation rates, making it a particularly effective tool for sustained inhibition in experimental settings.[4]
Specificity for CD38
A key advantage of using Ara-F-NAD+ as a research tool is its high specificity for CD38 over other major NAD+-consuming enzymes like PARPs and sirtuins. While comprehensive quantitative data on its selectivity profile is still emerging, the available literature strongly indicates that its primary intracellular target is CD38. This specificity allows researchers to investigate the consequences of CD38 inhibition on NAD+ homeostasis without the confounding effects of simultaneously inhibiting PARP- or sirtuin-dependent pathways. Studies have shown that in contrast to the significant increase in cellular NAD+ levels observed in CD38 knockout cells, PARP1 or SIRT1 knockout cells do not exhibit a similar phenotype under basal conditions, highlighting the central role of CD38 in regulating cellular NAD+ pools.[6]
Quantitative Data on Ara-F-NAD+ Activity
The following table summarizes the key quantitative parameters of Ara-F-NAD+ as a CD38 inhibitor.
| Parameter | Value | Enzyme | Species | Reference |
| IC50 | 169 nM | CD38 NADase | Not Specified | [1] |
| Inhibition Type | Competitive, Slow-binding, Reversible | CD38 NADase | Calf Spleen | [4] |
| Hydrolysis | Not hydrolyzed at measurable rates | CD38 NADase | Calf Spleen | [4] |
Experimental Protocols
The following sections provide generalized protocols for utilizing Ara-F-NAD+ in common experimental setups. Researchers should optimize these protocols for their specific cell types, tissues, or experimental conditions.
In Vitro CD38 NADase Activity Assay
This protocol is designed to measure the inhibitory effect of Ara-F-NAD+ on the enzymatic activity of purified CD38.
Materials:
-
Recombinant CD38 enzyme
-
NAD+ substrate
-
Ara-F-NAD+
-
Assay buffer (e.g., 250 mM sucrose and 40 mM Tris–HCl, pH 7.4)[7]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Ara-F-NAD+ in the assay buffer.
-
In the wells of a 96-well plate, add increasing concentrations of Ara-F-NAD+. Include a vehicle control (no inhibitor).
-
Add a fixed amount of recombinant CD38 (e.g., 0.3 ng) to each well and incubate at room temperature for a predetermined time to allow for inhibitor binding (due to its slow-binding nature, pre-incubation is crucial).[2]
-
Initiate the enzymatic reaction by adding a fluorescent NAD+ analogue substrate (e.g., 1,N6-etheno-NAD+) or by using an endpoint assay that measures the depletion of NAD+.[8][9]
-
Monitor the change in fluorescence or NAD+ concentration over time using a plate reader.
-
Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value of Ara-F-NAD+.
Analysis of Intracellular NAD+ Levels Following Ara-F-NAD+ Treatment
This protocol outlines the steps to assess the impact of CD38 inhibition by Ara-F-NAD+ on cellular NAD+ pools.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Ara-F-NAD+
-
NAD+/NADH quantification kit (commercially available)
-
Cell lysis buffer
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of Ara-F-NAD+ for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
At the end of the treatment period, wash the cells with PBS and lyse them according to the protocol of the NAD+/NADH quantification kit.
-
Perform the NAD+ assay on the cell lysates as per the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a product detectable by absorbance or fluorescence.
-
Measure the signal using a plate reader and calculate the intracellular NAD+ concentration relative to the total protein content of the lysate.
-
Compare the NAD+ levels in Ara-F-NAD+-treated cells to the control group to determine the effect of CD38 inhibition on NAD+ homeostasis.
Visualizing the Role of Ara-F-NAD+ in Signaling and Experimental Design
Graphviz diagrams are provided below to illustrate the signaling pathway involving CD38 and the workflow of a typical experiment using Ara-F-NAD+.
Caption: Signaling pathway of NAD+ consumption and the inhibitory action of Ara-F-NAD+ on CD38.
Caption: A generalized experimental workflow for studying the effects of Ara-F-NAD+.
Conclusion and Future Directions
Ara-F-NAD+ is an invaluable tool for researchers investigating the role of CD38 in NAD+ metabolism and homeostasis. Its potency and specificity allow for the targeted dissection of CD38-mediated pathways, providing insights into the regulation of cellular NAD+ pools and downstream signaling events. Future research should focus on further characterizing the selectivity profile of Ara-F-NAD+ against a broader range of NAD+-consuming enzymes and exploring its utility in in vivo models of diseases associated with NAD+ decline. The continued application of this and other specific NADase inhibitors will undoubtedly accelerate our understanding of NAD+ biology and aid in the development of novel therapeutic strategies.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-binding inhibition of NAD+ glycohydrolase by arabino analogues of beta-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]
- 9. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]
The Dual Dance: A Technical Guide to the Covalent and Non-Covalent Interactions of Ara-F-NAD+ with CD38
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate molecular interactions between the potent inhibitor arabinofuranosyl-nicotinamide adenine dinucleotide (Ara-F-NAD+) and the multifaceted enzyme CD38. Understanding the nuances of both the covalent and non-covalent binding modes of Ara-F-NAD+ is paramount for the rational design of novel therapeutics targeting NAD+-dependent pathways implicated in a spectrum of diseases, from cancer to metabolic disorders. This document provides a comprehensive overview of the binding kinetics, structural basis of interaction, and the experimental methodologies used to elucidate these mechanisms.
Introduction to CD38 and its Role in NAD+ Metabolism
Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein that functions as a key regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels.[1][2][3] It primarily acts as an NAD+ glycohydrolase, hydrolyzing NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide.[3][4] To a lesser extent, it also possesses ADP-ribosyl cyclase activity, producing cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling.[3][5] Given its role as a major consumer of NAD+, CD38 has emerged as a critical therapeutic target.[2][6] Inhibition of CD38 can boost cellular NAD+ levels, thereby influencing the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which are involved in vital cellular processes including DNA repair, stress resistance, and energy metabolism.[1][2][7]
Ara-F-NAD+: A Potent Mechanism-Based Inhibitor
Ara-F-NAD+ is a rationally designed NAD+ analog that acts as a potent, mechanism-based inhibitor of CD38.[6][8] Its unique structure, featuring a fluorine substitution at the 2' position of the arabinose sugar, facilitates the formation of a stable covalent bond with the enzyme, leading to its inactivation.[5][6][9]
Quantitative Analysis of Ara-F-NAD+ Interaction with CD38
The inhibitory potency of Ara-F-NAD+ and its derivatives has been quantified through various enzymatic assays. The data clearly demonstrates the high affinity of these compounds for CD38.
| Compound | Inhibition Type | Ki (nM) | kon (M-1s-1) | koff (s-1) | Reference(s) |
| Ara-F-NAD+ | Covalent, Competitive | 169 | Not Reported | Not Reported | [6][8] |
| Ara-F-NMN+ | Covalent, Competitive | 61 | 410 | 2.5 x 10-5 | [8] |
Table 1: Inhibitory Constants of Ara-F-NAD+ and its Analog against CD38. This table summarizes the key kinetic parameters defining the interaction of Ara-F-NAD+ and Ara-F-NMN+ with CD38, highlighting their potent inhibitory nature.
The Dichotomy of Interaction: Covalent vs. Non-Covalent Binding
The interaction of NAD+ analogs with CD38 can result in the formation of either covalent or non-covalent intermediates, a phenomenon dictated by the specific substrate utilized.[10]
The Covalent Pathway: Mechanism-Based Inactivation
Ara-F-NAD+ functions as a "suicide" substrate. Upon binding to the active site of CD38, the enzyme initiates its catalytic cycle, cleaving the nicotinamide group. This process, however, leads to the formation of a stabilized covalent intermediate between the arabinose-ADPR moiety and a key catalytic residue, Glutamate 226 (E226), in human CD38.[6][8] This covalent adduct is resistant to subsequent nucleophilic attack by water, effectively inactivating the enzyme.[10]
The formation of this covalent bond has been unequivocally demonstrated through mass spectrometry, which revealed an increase in the mass of CD38 consistent with the addition of the fluoro-sugar monophosphate upon treatment with an Ara-F-NAD+ analog.[8]
Figure 1: Covalent Inactivation of CD38 by Ara-F-NAD+. This diagram illustrates the sequential steps leading to the irreversible inactivation of CD38, from initial non-covalent binding to the formation of a stable covalent adduct.
The Non-Covalent Intermediate
While Ara-F-NAD+ predominantly follows a covalent inactivation pathway, studies with other NAD+ analogs have revealed the formation of non-covalent intermediates. These intermediates are stabilized primarily through hydrogen bond interactions within the active site.[10] It is proposed that during the normal enzymatic processing of the natural substrate NAD+, a non-covalent intermediate is formed that remains reactive and susceptible to hydrolysis.[10]
Structural Insights from X-ray Crystallography
X-ray crystallography has provided atomic-level details of how Ara-F-NAD+ and its analogs bind to the active site of CD38. These studies have been instrumental in visualizing both the non-covalent and covalent complexes.
Crystal structures of CD38 in complex with ara-2′F-ADPR, the product of the initial reaction with ara-2′F-NAD, show the covalent linkage to the catalytic glutamate residue.[9] The interactions of the bound ara-2′F-ADPR with active site residues, including W125, S126, K127, T221, and F222, are well-defined.[9] These structures have captured multiple conformations of the ligand within the active site, providing snapshots of the dynamic process of ligand binding and catalysis.[5][9]
Figure 2: Experimental Workflow for X-ray Crystallography. This flowchart outlines the key stages involved in determining the crystal structure of the CD38-inhibitor complex, from protein and inhibitor preparation to final structural analysis.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.
Enzyme Inhibition Assay
The inhibitory activity of NAD+ analogs against CD38 NADase is typically evaluated by monitoring the decrease in NAD+ concentration over time.
-
Reagents: Purified recombinant CD38, NAD+, NAD+ analog inhibitor, reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Procedure:
-
Pre-incubate CD38 with varying concentrations of the inhibitor in the reaction buffer.
-
Initiate the reaction by adding NAD+.
-
Incubate at a constant temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding an acid (e.g., perchloric acid).
-
Quantify the remaining NAD+ concentration using a suitable method, such as HPLC or a cycling assay.[11]
-
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and fit the data to appropriate models (e.g., Michaelis-Menten) to calculate Ki values.
Mass Spectrometry for Covalent Adduct Identification
Mass spectrometry is a powerful tool to confirm the covalent modification of CD38.
-
Sample Preparation:
-
Incubate CD38 with the covalent inhibitor (e.g., Ara-F-NMN+).
-
Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the intact protein using techniques like ESI-MS to determine the mass increase corresponding to the covalent modification.[8]
-
For identifying the specific site of modification, perform proteolytic digestion (e.g., with trypsin) of the modified protein.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptide containing the covalent adduct (e.g., the peptide containing Glu226) by searching for the expected mass shift.[8]
-
X-ray Crystallography
Determining the three-dimensional structure of the CD38-inhibitor complex provides invaluable insights into the binding mode.
-
Protein Expression and Purification: Express and purify soluble, active CD38 ectodomain.
-
Complex Formation: Incubate the purified CD38 with a molar excess of the inhibitor.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.
-
Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Structure Determination: Solve the crystal structure using molecular replacement and refine the model against the diffraction data.[9]
CD38 Signaling and the Impact of Inhibition
Inhibition of CD38 by compounds like Ara-F-NAD+ has significant downstream effects on cellular signaling by preserving the cellular NAD+ pool. This, in turn, enhances the activity of sirtuins, which play crucial roles in regulating metabolism, inflammation, and aging.
Figure 3: Impact of Ara-F-NAD+ on CD38-Mediated NAD+ Signaling. This diagram illustrates how Ara-F-NAD+ inhibits CD38, leading to increased NAD+ availability for sirtuins and influencing downstream cellular functions.
Conclusion
The dual nature of the interaction between Ara-F-NAD+ and CD38, encompassing both non-covalent recognition and covalent inactivation, provides a compelling case study in rational drug design. The detailed structural and kinetic data available offer a solid foundation for the development of next-generation CD38 inhibitors with improved potency and specificity. A thorough understanding of these molecular mechanisms is indispensable for researchers and drug development professionals aiming to modulate NAD+ metabolism for therapeutic benefit. The experimental protocols outlined herein serve as a practical guide for further investigation into the fascinating world of NAD+-utilizing enzymes.
References
- 1. Mechanism of CD38 via NAD+ in the Development of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Mechanism of Bovine CD38/NAD+Glycohydrolase from the X-Ray Structures of Its Michaelis Complex and Covalently-Trapped Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic conformations of the CD38-mediated NAD cyclization captured in a single crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent and noncovalent intermediates of an NAD utilizing enzyme, human CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Theoretical Modeling of Ara-F-NAD+ Binding to CD38: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental basis for the binding of Ara-F-NAD+ to the human enzyme CD38. CD38 is a multifunctional ectoenzyme that plays a crucial role in calcium signaling and NAD+ metabolism, making it a significant therapeutic target for various diseases, including cancer and age-related metabolic dysfunction.[1][2][3][4] Ara-F-NAD+, a fluorinated arabinose analog of NAD+, has been identified as a potent mechanism-based inhibitor of CD38.[1][5][6] Understanding the molecular interactions between Ara-F-NAD+ and CD38 is paramount for the rational design of novel and more specific inhibitors.
Introduction to CD38 and its Catalytic Mechanism
CD38 is a type II transmembrane glycoprotein with a large extracellular catalytic domain.[7][8] It exhibits multiple enzymatic activities, primarily acting as an NAD+ glycohydrolase, which hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide.[4][5][9] Additionally, it can catalyze the formation of cyclic ADP-ribose (cADPR), a potent second messenger for calcium mobilization, from NAD+.[4][5][7] The catalytic mechanism of CD38 involves the cleavage of the N-glycosidic bond between the nicotinamide and ribose moieties of NAD+. This proceeds through a dissociative process, leading to the formation of a ribooxocarbenium ion intermediate that is stabilized by the catalytic residue, Glutamate 226 (in human CD38).[6][10]
Ara-F-NAD+ as a Mechanism-Based Inhibitor
Ara-F-NAD+ and its analogs are classified as mechanism-based or covalent inhibitors of CD38.[1][5] The presence of the electron-withdrawing fluorine atom at the 2' position of the arabinose sugar destabilizes the ribooxocarbenium ion intermediate, allowing it to be trapped by the catalytic glutamate residue (Glu226). This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition.[5][6]
Structural Insights from X-ray Crystallography
Crystallographic studies of CD38 in complex with NAD+ analogs, including 2'-fluorinated derivatives like Ara-F-NAD+, have provided detailed snapshots of the binding and catalytic process.[5][6][8] These structures reveal that upon binding, the ligand undergoes a significant conformational change. The adenine ring of Ara-F-NAD+ "flips" from a solvent-exposed position, where it stacks against Trp168 (in bovine CD38), to a more buried position, stacking against Trp181.[5][6] This conformational rearrangement is a prerequisite for the proper positioning of the ligand for catalysis.
The key amino acid residues in the active site of human CD38 that interact with NAD+ and its analogs are:
-
Glu226: The catalytic nucleophile that forms a covalent bond with the ribose moiety of the inhibitor.[7][10][11]
-
Trp125 and Trp189: These tryptophan residues are crucial for substrate binding, with Trp189 stacking with the nicotinamide ring of the substrate.[7][8][10]
-
Glu146: This residue plays a role in molding the substrate into a conformation suitable for catalysis.[7][8]
-
Arg127: Forms hydrogen bonds with the ligand.[10]
Quantitative Data on Inhibitor Potency
The inhibitory potency of various NAD+ analogs against CD38 has been determined through enzyme kinetic studies. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent inhibitors.
| Inhibitor | Type of Inhibition | Target Enzyme | Ki (nM) | Reference(s) |
| Ara-F-NAD+ | Covalent, Competitive | Human CD38 | 169 | [1] |
| Ara-F-NMN | Covalent, Competitive | Human CD38 | 69 | [1] |
| carba-NAD | Non-covalent, Competitive | Human CD38 | 100,000 | [1][12] |
| pseudocarba-NAD | Non-covalent, Competitive | Human CD38 | 148,000 | [12] |
Experimental Protocols
The theoretical models of Ara-F-NAD+ binding to CD38 are substantiated by a range of experimental techniques. Below are the generalized methodologies for the key experiments.
5.1. X-ray Crystallography
-
Protein Expression and Purification: The extracellular domain of human CD38 is expressed in a suitable expression system (e.g., Pichia pastoris) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified CD38 is co-crystallized with the ligand of interest (e.g., Ara-F-NAD+). This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected. The resulting electron density map is used to build and refine the atomic model of the protein-ligand complex.
5.2. Enzyme Kinetics Assay (NAD+ Glycohydrolase Activity)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a specific concentration of recombinant CD38, a fluorescent NAD+ analog substrate (e.g., 1,N6-etheno-NAD+), and varying concentrations of the inhibitor (e.g., Ara-F-NAD+) in a suitable buffer.
-
Initiation and Monitoring of the Reaction: The reaction is initiated by the addition of the substrate. The increase in fluorescence, resulting from the hydrolysis of the substrate to the fluorescent product (1,N6-etheno-ADPR), is monitored over time using a fluorometer.
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).
5.3. Site-Directed Mutagenesis
-
Mutant Construction: The gene encoding CD38 is mutated using PCR-based methods to replace the codon for a specific amino acid (e.g., Glu226) with the codon for another amino acid (e.g., Alanine).
-
Expression and Purification of Mutant Protein: The mutant CD38 protein is expressed and purified using the same procedure as for the wild-type protein.
-
Functional Characterization: The catalytic activity of the mutant protein is assessed using the enzyme kinetics assay described above to determine the impact of the mutation on substrate binding and catalysis.
Visualizations
CD38 Signaling and Inhibition Pathway
Caption: Overview of CD38 enzymatic activity and its inhibition by Ara-F-NAD+.
Experimental Workflow for Investigating Ara-F-NAD+ Binding
Caption: Workflow for the structural and functional characterization of Ara-F-NAD+ binding to CD38.
Logical Relationship of Ara-F-NAD+ Covalent Inhibition
Caption: The kinetic model for the mechanism-based covalent inhibition of CD38 by Ara-F-NAD+.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Mechanism of Bovine CD38/NAD+Glycohydrolase from the X-Ray Structures of Its Michaelis Complex and Covalently-Trapped Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Enzymatic Functions of Human CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic conformations of the CD38-mediated NAD cyclization captured in a single crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD38 regulates ovarian function and fecundity via NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro CD38 Inhibition Assay Using Ara-F-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional ectoenzyme that plays a crucial role in nicotinamide adenine dinucleotide (NAD+) metabolism.[1] It is a type II transmembrane glycoprotein that acts as a primary NAD+ glycohydrolase, hydrolyzing NAD+ to adenosine diphosphate ribose (ADPR) and nicotinamide.[2][3] CD38 also exhibits ADP-ribosyl cyclase activity, producing cyclic ADP-ribose (cADPR), a potent second messenger involved in calcium signaling.[2] Due to its significant role in regulating cellular NAD+ levels, CD38 has emerged as a key therapeutic target for various conditions, including cancer, metabolic diseases, and age-related disorders.[1][4]
Ara-F-NAD+ (2'-Deoxy-2'-fluoro-arabinofuranosyl nicotinamide adenine dinucleotide) is a potent, mechanism-based covalent inhibitor of the NADase activity of CD38.[4] Its specific and competitive inhibition of CD38 makes it an invaluable tool for studying the enzyme's function and for screening potential therapeutic agents. This document provides a detailed protocol for an in vitro CD38 inhibition assay using Ara-F-NAD+ as a reference inhibitor and a fluorogenic NAD+ analog as the substrate.
Signaling Pathway and Inhibition Mechanism
CD38 is primarily located on the plasma membrane with its catalytic domain facing the extracellular space. It binds to NAD+ and cleaves the glycosidic bond between the nicotinamide and ribose moieties. This enzymatic action is a key regulator of intracellular NAD+ pools. Ara-F-NAD+ acts as a competitive inhibitor by binding to the active site of CD38, leading to the formation of a covalent adduct, which inactivates the enzyme.
Experimental Protocol: In Vitro CD38 Hydrolase Inhibition Assay
This protocol is designed for a 96-well plate format using a fluorogenic substrate, such as 1,N6-etheno-NAD+ (ε-NAD+), which upon hydrolysis by CD38, produces a fluorescent product.
Materials and Reagents
-
Recombinant Human CD38 enzyme
-
Ara-F-NAD+ (CD38 inhibitor)
-
1,N6-etheno-NAD+ (ε-NAD+, fluorogenic substrate)
-
Assay Buffer: 250 mM Sucrose, 40 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 300-310 nm, Emission: 410 nm)
-
Test compounds for screening
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
CD38 Enzyme Solution: Prepare a working solution of recombinant human CD38 in assay buffer. The final concentration in the well should be optimized for a robust signal (e.g., 10-50 ng/well).
-
Inhibitor Solutions: Prepare a stock solution of Ara-F-NAD+ in an appropriate solvent (e.g., DMSO). Create a serial dilution of Ara-F-NAD+ and test compounds in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Substrate Solution: Prepare a working solution of ε-NAD+ in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate (typically in the µM range).
-
-
Assay Plate Setup (96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Enzyme Wells: Add 10 µL of the diluted CD38 enzyme solution to all wells except the "No Enzyme Control" wells.
-
Inhibitor/Compound Wells: Add 10 µL of the serially diluted Ara-F-NAD+ or test compounds to the respective wells. For "Positive Control" (no inhibition) and "No Enzyme Control" wells, add 10 µL of the vehicle (e.g., assay buffer with the same percentage of DMSO as the inhibitor wells).
-
Blank Wells: These wells will contain only the substrate and assay buffer to measure background fluorescence.
-
-
Pre-incubation:
-
Mix the contents of the plate gently by tapping.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 30 µL of the ε-NAD+ substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence in a kinetic mode at an excitation wavelength of ~300-310 nm and an emission wavelength of ~410 nm. Readings should be taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - ( (V₀ of Inhibitor Well - V₀ of No Enzyme Control) / (V₀ of Positive Control - V₀ of No Enzyme Control) )] * 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of Ara-F-NAD+ and other known CD38 inhibitors. These values can be used as a reference for comparing the potency of new chemical entities.
| Inhibitor | Type of Inhibition | IC50 (nM) | Reference |
| Ara-F-NAD+ | Covalent, Competitive | 169 | [4] |
| 78c | Non-covalent | ~50 | [5] |
| Isatuximab | Monoclonal Antibody | - | [5] |
| Apigenin | Non-covalent | ~1,000 | [3] |
| Quercetin | Non-covalent | ~16,400 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations).
Conclusion
The described in vitro CD38 inhibition assay provides a robust and reliable method for screening and characterizing potential CD38 inhibitors. Ara-F-NAD+ serves as an excellent positive control due to its well-defined mechanism of action and high potency. This protocol can be readily adapted for high-throughput screening campaigns to identify novel therapeutic agents targeting CD38 for the treatment of a wide range of diseases.
References
- 1. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Modulating Intracellular NAD+ Levels with Ara-F-NAD+: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes from DNA repair to metabolic regulation. The age-associated decline in NAD+ levels has been linked to a range of age-related diseases, making the modulation of intracellular NAD+ a promising therapeutic strategy. Ara-F-NAD+ is a potent and specific inhibitor of CD38, a major NAD+-glycohydrolase in mammalian cells. By inhibiting CD38, Ara-F-NAD+ prevents the degradation of NAD+, leading to an increase in its intracellular concentration. These application notes provide detailed protocols for utilizing Ara-F-NAD+ in cell culture experiments to effectively modulate NAD+ levels and study the downstream cellular effects.
Mechanism of Action
Ara-F-NAD+ acts as a competitive inhibitor of the NADase activity of CD38.[1] CD38 is an ectoenzyme that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide, thereby regulating intracellular NAD+ pools. By binding to the active site of CD38, Ara-F-NAD+ prevents the breakdown of NAD+, leading to its accumulation within the cell. This elevation in NAD+ can, in turn, enhance the activity of NAD+-dependent enzymes such as sirtuins, which play crucial roles in metabolic homeostasis and stress responses.
Data Presentation
The following tables summarize quantitative data on the inhibition of CD38 by Ara-F-NAD+ and the effects of modulating NAD+ levels on cellular processes.
Table 1: In Vitro Inhibition of CD38 NADase Activity
| Compound | Target | IC50 | Assay Conditions |
| Ara-F-NAD+ | CD38 | 169 nM | Recombinant human CD38, in vitro enzymatic assay.[1] |
| 78c (another CD38 inhibitor) | CD38 | - | Used as a tool compound to demonstrate NAD+ increase in mouse embryonic fibroblasts. |
Table 2: Effects of NAD+ Modulation on Cellular Parameters
| Cell Line | Treatment | Duration | Effect on NAD+ Levels | Downstream Effect | Reference |
| Human Monocytes | Ara-F-NAD+ (500 nM) | 30 min | - | Complete inhibition of NADase activity.[2] | [2] |
| Wild-type MEFs | 78c | - | Lower basal NAD+ compared to CD38 KO MEFs. | - | [3] |
| CD38 KO MEFs | - | - | Higher basal NAD+ compared to wild-type MEFs. | - | [3] |
| T47D cells | Olaparib (PARP inhibitor) | 15 hours | ~10% increase | Inhibition of PARP1/2-mediated NAD+ consumption.[4] | [4] |
| HaCaT cells | Nicotinamide Riboside (100 µM) | 4 hours | Up to 3-fold increase | - | [5] |
| A549, NCI-H1334, NCI-H441, LC-KJ cells | GNE-617 (NAMPT inhibitor) | 48 hours | Significant reduction | Varied metabolic responses, including effects on glycolysis and oxidative stress.[6] | [6] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with Ara-F-NAD+ to Increase Intracellular NAD+ Levels
This protocol describes a general procedure for treating adherent mammalian cells with Ara-F-NAD+ to increase intracellular NAD+ concentrations.
Materials:
-
Adherent mammalian cell line of interest (e.g., HEK293, HeLa, U2OS)
-
Complete cell culture medium
-
Ara-F-NAD+ (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Reagents for NAD+ quantification (e.g., NAD/NADH assay kit, or reagents for HPLC or LC-MS/MS analysis)
-
Cell lysis buffer for NAD+ extraction (e.g., 0.5 M perchloric acid)
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Ara-F-NAD+ Working Solutions: Prepare a stock solution of Ara-F-NAD+ in sterile water or PBS. On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. A concentration range of 100 nM to 1 µM is a good starting point based on its known IC50 and use in other cell lines.[1][2]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Ara-F-NAD+. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubation: Incubate the cells for a desired period. A time course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal treatment duration for maximal NAD+ increase.
-
Cell Lysis and NAD+ Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL of 0.5 M perchloric acid for a well in a 12-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Keep the samples on ice.
-
-
NAD+ Quantification: Proceed with your chosen NAD+ quantification method (e.g., colorimetric/fluorometric assay kit, HPLC, or LC-MS/MS) according to the manufacturer's instructions or established laboratory protocols.[7] Normalize the NAD+ levels to the total protein concentration of each sample.
Protocol 2: Assessment of Sirtuin Activity Following Ara-F-NAD+ Treatment
This protocol outlines a method to assess the impact of increased NAD+ levels, via Ara-F-NAD+ treatment, on the activity of sirtuins by measuring the acetylation status of a known sirtuin substrate, such as p53.
Materials:
-
Cells treated with Ara-F-NAD+ as described in Protocol 1.
-
Cell lysis buffer for Western blotting (e.g., RIPA buffer with protease and deacetylase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-acetylated-p53 (Lys382), anti-total-p53, and anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells with Ara-F-NAD+ (or a vehicle control) as described in Protocol 1 for the optimal duration determined to increase NAD+ levels. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin). Quantify the band intensities and normalize the level of acetylated-p53 to total p53. A decrease in the ratio of acetylated-p53 to total p53 in Ara-F-NAD+-treated cells would indicate an increase in sirtuin activity.
Protocol 3: Cytotoxicity Assay of Ara-F-NAD+
This protocol is for determining the potential cytotoxic effects of Ara-F-NAD+ on a chosen cell line.
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Ara-F-NAD+ stock solution.
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP levels like CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of Ara-F-NAD+ in complete medium. A broad concentration range is recommended for the initial assessment (e.g., 10 nM to 100 µM). Remove the old medium and add the medium containing the different concentrations of Ara-F-NAD+ to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration of Ara-F-NAD+ that causes a 50% reduction in cell viability (IC50).
Mandatory Visualizations
Caption: Mechanism of Ara-F-NAD+ action on NAD+ signaling.
Caption: Workflow for studying NAD+ modulation by Ara-F-NAD+.
Caption: Interplay of Ara-F-NAD+, CD38, and other NAD+ consumers.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivering Ara-F-NAD+ to Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its analogue, 2'-deoxy-2'-fluoro-arabinosyl-nicotinamide adenine dinucleotide (Ara-F-NAD+), is a potent inhibitor of the ectoenzyme CD38 NADase. CD38 is a key regulator of intracellular NAD+ levels, and its dysregulation is implicated in various pathological conditions, including cancer and inflammatory diseases. By inhibiting CD38, Ara-F-NAD+ can effectively modulate intracellular NAD+ concentrations, making it a valuable tool for studying NAD+ metabolism and a potential therapeutic agent.
These application notes provide a detailed protocol for the delivery of Ara-F-NAD+ to primary cells, enabling researchers to investigate its effects on cellular signaling and function. The protocols outlined below are synthesized from established methodologies for the delivery of NAD+ analogues and inhibitors to primary cell cultures.
Data Presentation
Table 1: Quantitative Data on the Effects of NAD+ Analogues and Inhibitors on Primary Cells
| Parameter | Cell Type | Compound | Concentration | Incubation Time | Observed Effect | Reference |
| CD38 Enzyme Activity | Human Monocytes | β-araF-NAD | 500 nM | 30 minutes | Inhibition of NAD+-induced increase in intracellular Ca2+ | [1] |
| Intracellular NAD+ Levels | CD38+ Primary Immune Cells | TNB-738 (anti-CD38 antibody) | Dose-dependent | 48 hours | Increased intracellular NAD+ levels | [2][3] |
| Cell Viability | C6 Glioma Cells | NAD+ | 10 µM - 1 mM | 24 - 48 hours | Decreased tumor cell survival | [4] |
| Cell Viability | Primary Astrocyte Cultures | NAD+ | Up to 1 mM | Not specified | No impairment of survival | [4] |
| NAD+ Levels | Human Keratinocytes (HaCaT) | Nicotinamide Riboside (NR) | 100 µM | 3 hours | ~2-fold increase in cellular NAD+ | [5][6] |
Experimental Protocols
Protocol 1: Delivery of Ara-F-NAD+ to Primary Human Monocytes
This protocol is designed to assess the inhibitory effect of Ara-F-NAD+ on CD38 activity in primary human monocytes by measuring changes in intracellular calcium levels upon NAD+ stimulation.
Materials:
-
Ara-F-NAD+ (stock solution in sterile water or appropriate buffer)
-
Primary human monocytes
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fura-2 AM (or other suitable calcium indicator dye)
-
NAD+ (stock solution in sterile water)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Culture the monocytes in complete medium at a density of 5 x 10^5 cells/well in a 96-well black microplate.
-
Allow cells to adhere and equilibrate for at least 2 hours at 37°C in a 5% CO2 incubator.
-
-
Calcium Indicator Loading:
-
Carefully remove the culture medium and wash the cells once with PBS.
-
Load the cells with Fura-2 AM (typically 2-5 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove extracellular dye.
-
Add an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to each well.
-
-
Ara-F-NAD+ Treatment:
-
NAD+ Stimulation and Measurement:
-
Prepare a working solution of NAD+.
-
Place the microplate in a fluorescence plate reader capable of ratiometric calcium measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a baseline fluorescence reading for each well.
-
Add the NAD+ working solution to the wells to a final concentration of 200 µM.[1]
-
Immediately begin recording the fluorescence intensity changes over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative intracellular calcium concentration.
-
Compare the calcium response in Ara-F-NAD+ treated cells to untreated control cells upon NAD+ stimulation. A diminished response in the treated cells indicates inhibition of CD38.
-
Protocol 2: Assessment of Intracellular NAD+ Levels Following Ara-F-NAD+ Treatment
This protocol describes how to measure changes in intracellular NAD+ levels in primary cells after treatment with Ara-F-NAD+.
Materials:
-
Ara-F-NAD+
-
Primary cells of interest
-
Complete cell culture medium
-
PBS
-
Reagents for NAD+ extraction (e.g., acidic or basic extraction buffers)
-
NAD+/NADH assay kit (e.g., cycling assay) or access to LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Plate the primary cells in a suitable culture vessel (e.g., 6-well plate) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of Ara-F-NAD+ (a dose-response experiment is recommended, e.g., 10 nM - 10 µM). Include an untreated control.
-
Incubate for a desired period (e.g., 24-48 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells (e.g., by scraping or trypsinization).
-
Count the cells to normalize the NAD+ content.
-
Lyse the cells using an appropriate extraction buffer for NAD+ measurement as per the manufacturer's instructions of the chosen assay kit or standard laboratory protocols for LC-MS/MS.
-
-
Measurement of Intracellular NAD+:
-
Using a Cycling Assay Kit: Follow the manufacturer's protocol to measure the NAD+ concentration in the cell lysates. These assays typically involve an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NAD+.
-
Using LC-MS/MS: This method provides high sensitivity and specificity. The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry to separate and quantify NAD+.[7]
-
-
Data Analysis:
-
Normalize the measured NAD+ levels to the cell number or total protein concentration.
-
Compare the intracellular NAD+ concentrations in Ara-F-NAD+ treated cells to the untreated controls. An increase in NAD+ levels is expected due to the inhibition of CD38-mediated NAD+ degradation.
-
Mandatory Visualization
Caption: Experimental workflow for delivering Ara-F-NAD+ to primary cells.
Caption: Inhibition of the CD38 signaling pathway by Ara-F-NAD+.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Inhibition of CD38 enzyme activity on engrafted human immune cells enhances NAD+ metabolism and inhibits inflammation in an in-vivo model of xeno-GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ treatment decreases tumor cell survival by inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying the Effect of Ara-F-NAD+ on Intracellular NAD+ Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, participating in redox reactions essential for energy production.[1][2] Beyond its role in bioenergetics, NAD+ is a substrate for several enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38 glycohydrolase, which are involved in a myriad of cellular processes such as DNA repair, gene expression, and signaling.[1] The intracellular concentration of NAD+ is maintained by a balance between its synthesis and consumption. A decline in cellular NAD+ levels is associated with aging and various pathological conditions.[1][3]
One of the key enzymes responsible for NAD+ degradation in mammalian cells is CD38.[4][5][6] Ara-F-NAD+ is a potent and specific covalent inhibitor of the NADase activity of CD38.[5] By inhibiting CD38, Ara-F-NAD+ is expected to prevent the degradation of intracellular NAD+, leading to an increase in its concentration. This application note provides a comprehensive overview of the mechanism of action of Ara-F-NAD+, expected quantitative effects on intracellular NAD+ levels, and detailed protocols for its measurement.
Mechanism of Action of Ara-F-NAD+
Ara-F-NAD+ functions by inhibiting the enzymatic activity of CD38, a major consumer of intracellular NAD+. CD38 hydrolyzes NAD+ to nicotinamide (NAM) and adenosine diphosphate-ribose (ADPR), thereby reducing the intracellular NAD+ pool.[7] By blocking this activity, Ara-F-NAD+ preserves the existing NAD+ pool, leading to an overall increase in its intracellular concentration. This, in turn, can enhance the activity of NAD+-dependent enzymes like sirtuins and PARPs, which are crucial for cellular health and longevity.[5][7]
Data Presentation: Expected Quantitative Effects
While specific quantitative data for Ara-F-NAD+ is proprietary to individual studies, the expected effect can be inferred from studies on other CD38 inhibitors and CD38 knockout models. These studies consistently demonstrate that inhibition of CD38 leads to a significant increase in intracellular NAD+ levels. The following table summarizes representative data from such studies to provide an expected range of effect.
| Cell/Tissue Type | Condition | Fold Change in Intracellular NAD+ (vs. Control) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | CD38 Knockout | ~1.5 - 2.0 fold increase | [4][6] |
| Wild-Type MEFs | Treatment with Quercetin (CD38 inhibitor) | ~1.5 fold increase | [4] |
| 293T Cells | Overexpression of CD38 | ~50% decrease | [4] |
| Aged Mouse Liver | Treatment with 78c (CD38 inhibitor) | Significant increase | [7] |
This table presents representative data for the effect of CD38 inhibition on intracellular NAD+ levels. The exact quantitative effect of Ara-F-NAD+ may vary depending on the cell type, concentration, and incubation time.
Experimental Protocols
To quantify the effect of Ara-F-NAD+ on intracellular NAD+ concentration, two primary methods are recommended: an enzymatic cycling assay for high-throughput screening and a more sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method.
Experimental Workflow
Protocol 1: Enzymatic Cycling Assay for NAD+ Quantification
This protocol is suitable for rapid and sensitive measurement of NAD+ in a 96-well plate format.
Materials:
-
Cells treated with Ara-F-NAD+ or vehicle control
-
NAD/NADH Assay Kit (e.g., from Abcam, cat# ab65348) or individual components:
-
NAD+ Extraction Buffer (e.g., 0.2 M HCl for NAD+, 0.2 M NaOH for NADH)
-
NADH Extraction Buffer
-
Assay Buffer
-
NAD Cycling Enzyme Mix
-
NADH Developer
-
-
96-well microplate (black, clear bottom)
-
Microplate reader with absorbance measurement at 450 nm
-
Phosphate Buffered Saline (PBS)
-
Protein Assay Kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treat cells with varying concentrations of Ara-F-NAD+ and a vehicle control for the desired time period.
-
-
Sample Preparation:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For NAD+ measurement, add 100 µL of NAD+ Extraction Buffer to each well.
-
For total NAD+/NADH measurement, use the appropriate lysis buffer from a commercial kit.
-
Freeze-thaw the plate twice to ensure complete cell lysis.
-
Neutralize the acidic extract with an equal volume of neutralizing buffer if required by the kit.
-
Centrifuge the plate at 2,500 x g for 5 minutes to pellet cell debris.
-
Transfer the supernatant to a new 96-well plate.
-
Reserve a small aliquot of the lysate for protein quantification to normalize the results.
-
-
NAD+ Measurement:
-
Prepare a standard curve using the NAD+ standard provided in the kit.
-
Add 50 µL of each sample and standard to the wells of a new 96-well plate.
-
Prepare the reaction mixture according to the kit's instructions (typically by mixing the cycling enzyme and developer).
-
Add 100 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of each sample.
-
Protocol 2: LC-MS/MS for NAD+ Quantification
This method offers higher specificity and accuracy for NAD+ measurement.
Materials:
-
Cells treated with Ara-F-NAD+ or vehicle control
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
Internal Standard (e.g., ¹³C-NAD+)
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Preparation and Extraction:
-
After washing with PBS, add 1 mL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate the metabolites using a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect NAD+ and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for NAD+ and the internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for NAD+ and the internal standard.
-
Calculate the ratio of the peak area of NAD+ to the peak area of the internal standard.
-
Generate a standard curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Normalize the results to the initial cell number or protein concentration.
-
Conclusion
Ara-F-NAD+ presents a promising tool for modulating intracellular NAD+ levels through the specific inhibition of CD38. The protocols outlined in this application note provide robust methods for researchers to accurately quantify the effects of Ara-F-NAD+ and other CD38 inhibitors on the intracellular NAD+ pool. This will aid in the further investigation of NAD+ metabolism and the development of novel therapeutic strategies targeting this crucial pathway.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Ara-F-NAD+ in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are deeply implicated in cancer biology.[1][2] The regulation of intracellular NAD+ levels is therefore a promising target for anticancer therapies. CD38 is a transmembrane glycoprotein that functions as a primary NAD+ glycohydrolase (NADase) in mammalian cells, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[3][4] Dysregulation of CD38 expression has been observed in various malignancies, and its activity can influence tumor cell metabolism, proliferation, and immune evasion.[5][6][7]
Ara-F-NAD+ (2′-Deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide) is a synthetic analogue of NAD+ that has been identified as a potent, reversible, and slow-binding inhibitor of CD38 NADase.[3][4] By inhibiting CD38, Ara-F-NAD+ is hypothesized to increase intracellular NAD+ concentrations, thereby impacting downstream NAD+-dependent pathways that are crucial for cancer cell survival and proliferation. These application notes provide a comprehensive overview of the known properties of Ara-F-NAD+ and detailed protocols for its experimental evaluation in cancer cell lines.
Biochemical Activity of Ara-F-NAD+
The primary characterized activity of Ara-F-NAD+ is the inhibition of CD38 NADase. Quantitative data for this inhibition are summarized below. At present, there is limited published data on the direct cytotoxic or anti-proliferative effects of Ara-F-NAD+ on cancer cell lines. The protocols provided herein are intended to guide the investigation of these potential activities.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Ara-F-NAD+ | CD38 NADase | 341 | Enzyme inhibition assay | [3] |
| S-ara-F NAD | CD38 NADase | 341 | Enzyme inhibition assay | [3] |
| 3P-ara-F NAD | CD38 NADase | 1150 | Enzyme inhibition assay | [3] |
Hypothesized Mechanism of Action in Cancer Cells
The proposed mechanism of action for Ara-F-NAD+ in cancer cells is centered on its inhibition of CD38, leading to an increase in intracellular NAD+ levels. This elevation in NAD+ can have several downstream consequences that may be detrimental to cancer cells.
References
- 1. bosterbio.com [bosterbio.com]
- 2. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting CD38 in Neoplasms and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: Ara-F-NAD+ as a Tool to Investigate CD38's Role in Immune Cell Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cluster of Differentiation 38 (CD38) is a multifunctional transmembrane glycoprotein with a pivotal role in the immune system. It functions both as a receptor involved in cell signaling and as a critical ectoenzyme that regulates cellular levels of nicotinamide adenine dinucleotide (NAD+).[1][2] As the primary NAD+ glycohydrolase (NADase) in mammalian tissues, CD38 catalyzes the hydrolysis of NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide (Nam), and also produces the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[3][4]
This dual functionality makes CD38 a complex target. In immune cells like T cells, B cells, and macrophages, CD38 is implicated in activation, proliferation, differentiation, and inflammatory responses.[1][5] Dissecting the specific contributions of its enzymatic activity versus its receptor-mediated signaling is crucial for understanding immune function and for developing targeted therapeutics. Ara-F-NAD+ (2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide) is a potent, mechanism-based inhibitor of CD38's enzymatic activities, serving as an invaluable tool for specifically probing the role of CD38's NADase function in immune cell biology.[6]
Ara-F-NAD+: Mechanism and Specificity
Ara-F-NAD+ is an NAD+ analogue that acts as a covalent, competitive inhibitor of the NADase activity of CD38.[4][6] The substitution of the ribose's 2'-hydroxyl group with fluorine alters the sugar pucker and makes the N-glycosidic bond resistant to cleavage, effectively trapping the molecule in the enzyme's active site. This specific inhibition allows researchers to block the NAD+-consuming function of CD38 without directly interfering with its receptor-mediated signaling pathways, which can be triggered by antibody cross-linking.[7] This makes Ara-F-NAD+ superior to genetic knockout models when the goal is to distinguish between enzymatic and non-enzymatic roles in a specific cellular context.
Quantitative Data: Inhibitory Potency of NAD+ Analogues
The efficacy of Ara-F-NAD+ and related compounds in inhibiting CD38's NADase activity has been quantified. This data is essential for designing experiments with appropriate inhibitor concentrations.
| Compound Name | Mechanism of Action | IC50 or Ki | In vivo/ex vivo Data |
| Ara-F-NAD | Covalent, Competitive Inhibition of NADase activity | 169 nM (Ki) | No |
| Ara-F-NMN | Covalent, Competitive Inhibition of NADase activity | 69 nM (Ki) | No |
| Carba-NAD | Non-covalent, Competitive Inhibition of NADase activity | 100 µM | No |
Table 1: Comparison of inhibitory constants for various NAD+ analogues against CD38 NADase activity. Data sourced from multiple studies.[4]
Key Applications in Immune Cell Research
-
Dissecting Enzymatic vs. Receptor Functions: By specifically blocking the NADase/cyclase activity, Ara-F-NAD+ allows researchers to determine which CD38-mediated effects in immune cells are dependent on NAD+ metabolism and calcium signaling versus those that are purely the result of its function as a receptor and adhesion molecule.[7]
-
Modulating Intracellular NAD+ Levels: Treatment of immune cells with Ara-F-NAD+ can prevent the degradation of NAD+, leading to an increase in intracellular NAD+ pools.[8] This allows for the study of downstream NAD+-dependent processes, such as the activity of sirtuins (e.g., SIRT1) and Poly (ADP-ribose) polymerases (PARPs), which are critical for metabolic regulation, DNA repair, and gene transcription.[2]
-
Investigating T Cell Metabolism and Function: CD38 expression is upregulated upon T cell activation and has been linked to the regulation of T cell fate.[2] Using Ara-F-NAD+, researchers can investigate how the enzymatic activity of CD38 influences T cell activation, differentiation into effector or memory cells, and cytokine production by modulating the cellular NAD+/NADH ratio.[9]
-
Studying Macrophage-Mediated Inflammation: CD38 is highly expressed in pro-inflammatory M1-like macrophages and its NADase activity is enhanced by inflammatory stimuli.[1] Ara-F-NAD+ can be used to probe the role of CD38-mediated NAD+ depletion in macrophage polarization, phagocytosis, and the secretion of inflammatory cytokines.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
This protocol is adapted from fluorescence-based methods to measure the hydrolase activity of CD38.[10] It uses 1,N6-etheno-NAD (ε-NAD), a fluorescent analogue of NAD+, as a substrate.
A. Materials:
-
Recombinant human CD38 enzyme
-
ε-NAD (substrate)
-
Ara-F-NAD+ (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% BSA
-
96-well white opaque microplate
-
Fluorescence plate reader (Excitation: 300-310 nm, Emission: 410 nm)
B. Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Ara-F-NAD+ in Assay Buffer. Concentrations should bracket the expected Ki (e.g., 1 nM to 1 µM). Include a vehicle control (Assay Buffer only).
-
Enzyme Preparation: Dilute recombinant CD38 in ice-cold Assay Buffer to the desired working concentration (e.g., 0.1-0.5 ng/µL).
-
Assay Setup: In the 96-well plate, add the following to each well:
-
50 µL of Assay Buffer or Ara-F-NAD+ dilution.
-
25 µL of diluted CD38 enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate solution by diluting ε-NAD in Assay Buffer to a final concentration of 50 µM. Add 25 µL of the ε-NAD solution to each well to start the reaction. The final volume will be 100 µL.
-
Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence in kinetic mode every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol describes how to treat cultured immune cells with Ara-F-NAD+ and subsequently measure changes in the intracellular NAD+ pool.
A. Materials:
-
Immune cells of interest (e.g., primary T cells, macrophage cell line like RAW 264.7)
-
Complete cell culture medium
-
Ara-F-NAD+
-
PBS (Phosphate-Buffered Saline)
-
NAD+/NADH quantification kit (commercially available, e.g., colorimetric or fluorometric)
-
6-well tissue culture plates
B. Procedure:
-
Cell Seeding: Seed immune cells in a 6-well plate at a density that allows for sufficient cell numbers for the assay after the treatment period (e.g., 1 x 10^6 cells/well). Allow cells to adhere or stabilize overnight.
-
Treatment: Prepare working solutions of Ara-F-NAD+ in complete culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle-treated control.
-
Incubation: Replace the medium in the wells with the medium containing the inhibitor or vehicle. Incubate for a desired period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
For suspension cells: Collect cells by centrifugation.
-
For adherent cells: Scrape cells into the medium and collect by centrifugation.
-
-
Cell Lysis and NAD+ Extraction: Wash the cell pellet once with ice-cold PBS. Extract NAD+/NADH according to the manufacturer's protocol for the chosen quantification kit. This typically involves lysis in an acidic or basic extraction buffer to selectively measure NAD+ or NADH, respectively.
-
Quantification: Perform the NAD+/NADH assay as per the kit's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Normalization: Calculate the NAD+ concentration and normalize it to the protein concentration or cell number for each sample. Compare the NAD+ levels in Ara-F-NAD+-treated cells to the vehicle control.
This protocol uses flow cytometry to measure the expression of early activation markers on T cells following stimulation in the presence or absence of Ara-F-NAD+.[9][11]
A. Materials:
-
Isolated human or murine T cells
-
Complete RPMI-1640 medium
-
T cell stimulation reagents (e.g., anti-CD3/CD28 coated beads or soluble antibodies)
-
Ara-F-NAD+
-
FACS Buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Flow cytometer
B. Procedure:
-
Cell Plating: Plate T cells in a 96-well U-bottom plate at 1-2 x 10^5 cells per well.
-
Inhibitor Pre-treatment: Add Ara-F-NAD+ (e.g., at a final concentration of 20-50 µM) or vehicle control to the respective wells. Pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the wells. Include an unstimulated control.
-
Incubation: Culture the cells for 24 hours at 37°C, 5% CO2.
-
Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge (300 x g, 5 min).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescent antibodies (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Acquisition: Wash the cells twice with FACS buffer. Resuspend in 300 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T cell populations. Analyze the percentage of cells expressing the activation markers CD69 and CD25 in the control versus Ara-F-NAD+-treated groups. A change in the percentage of activated cells would indicate a role for CD38's enzymatic activity in T cell activation.
References
- 1. CD38: A Significant Regulator of Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. CD38: an ecto-enzyme with functional diversity in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T cell activation assay [protocols.io]
Application Notes and Protocols for Assessing Ara-F-NAD+ Efficacy in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Ara-F-NAD+, a putative novel Poly (ADP-ribose) Polymerase (PARP) inhibitor, in tissue homogenates. The methodologies described herein are designed to enable researchers to evaluate target engagement, enzymatic inhibition, and downstream cellular effects of Ara-F-NAD+.
Introduction to PARP Inhibition
Poly (ADP-ribose) Polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA single-strand breaks. Upon detecting a break, PARP-1 binds to the DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This process, known as PARylation, recruits other DNA repair proteins to the site of damage.
PARP inhibitors, such as Ara-F-NAD+, are thought to act as competitive inhibitors by binding to the NAD+ binding pocket of PARP enzymes.[2][3] This inhibition of PARP's catalytic activity prevents the repair of single-strand breaks. During DNA replication, these unrepaired single-strand breaks lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[4][5] This mechanism is known as synthetic lethality.[2] An additional key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the release of PARP from the DNA and causing a physical obstruction to DNA replication and repair.[5][6]
I. Preparation of Tissue Homogenates
This protocol details the preparation of tissue homogenates suitable for subsequent efficacy assays of Ara-F-NAD+.
Materials:
-
Tissue of interest (e.g., tumor tissue from xenograft models)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and chop it into small pieces on ice.
-
Transfer the tissue pieces to a pre-chilled Dounce homogenizer.
-
Add 5-10 volumes of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. The exact volume will depend on the tissue type and the desired final protein concentration.
-
Homogenize the tissue on ice with 10-15 strokes of the pestle, or until the tissue is completely disrupted. For tougher tissues, a mechanical homogenizer may be necessary.[7][8]
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully collect the supernatant (the tissue lysate) and transfer it to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The tissue homogenate is now ready for use in the downstream assays or can be stored at -80°C for future use.
II. Efficacy Assessment Protocols
A. Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that Ara-F-NAD+ directly binds to its target, PARP-1, within the complex environment of the tissue homogenate. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7][9][10][11][12]
Materials:
-
Tissue homogenate
-
Ara-F-NAD+ at various concentrations
-
DMSO (vehicle control)
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-PARP-1 antibody
-
Anti-GAPDH or Beta-actin antibody (loading control)
Protocol:
-
Aliquot the tissue homogenate into multiple PCR tubes.
-
Treat the aliquots with a range of Ara-F-NAD+ concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control. Incubate at room temperature for 30 minutes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Carefully collect the supernatant and prepare samples for Western blotting.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP-1 and a loading control antibody (e.g., GAPDH).
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities. The amount of soluble PARP-1 at each temperature is determined. A shift in the melting curve to a higher temperature in the presence of Ara-F-NAD+ indicates target engagement.
Data Presentation:
Table 1: Cellular Thermal Shift Assay (CETSA) Data for PARP-1
| Treatment | Temperature (°C) | Soluble PARP-1 (Relative to 40°C) |
| Vehicle (DMSO) | 40 | 1.00 |
| 45 | 0.95 | |
| 50 | 0.78 | |
| 55 | 0.52 | |
| 60 | 0.21 | |
| 65 | 0.05 | |
| Ara-F-NAD+ (10 µM) | 40 | 1.00 |
| 45 | 0.98 | |
| 50 | 0.92 | |
| 55 | 0.81 | |
| 60 | 0.65 | |
| 65 | 0.35 |
B. PARP-1 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of Ara-F-NAD+ on the enzymatic activity of PARP-1 in the tissue homogenate. Several commercial kits are available for this purpose, often based on the consumption of NAD+ or the quantification of PARylation.[8][13]
Materials:
-
Tissue homogenate
-
PARP-1 Assay Kit (colorimetric or fluorometric)
-
Ara-F-NAD+ at various concentrations
-
Positive control inhibitor (e.g., Olaparib)
-
96-well plate
-
Plate reader
Protocol:
-
Prepare the reagents as per the manufacturer's instructions of the PARP-1 Assay Kit.
-
In a 96-well plate, add the tissue homogenate to each well.
-
Add a serial dilution of Ara-F-NAD+ or a known PARP inhibitor (e.g., Olaparib) to the wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding NAD+ and the activated DNA provided in the kit.
-
Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percentage of PARP-1 inhibition for each concentration of Ara-F-NAD+ and determine the IC50 value.
Data Presentation:
Table 2: PARP-1 Enzymatic Activity Inhibition by Ara-F-NAD+
| Ara-F-NAD+ (µM) | PARP-1 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 85.3 | 4.8 |
| 0.1 | 62.1 | 3.9 |
| 1 | 48.7 | 3.1 |
| 10 | 15.4 | 2.5 |
| 100 | 5.8 | 1.9 |
| IC50 (µM) | 0.85 |
C. Western Blot for Poly(ADP-ribose) (PAR) Levels
This assay provides a direct measure of PARP-1 activity in the tissue by quantifying the levels of its product, PAR. A reduction in PAR levels upon treatment with Ara-F-NAD+ indicates successful inhibition of PARP-1.
Materials:
-
Tissue homogenates from treated and untreated samples
-
SDS-PAGE and Western blot reagents
-
Anti-PAR antibody
-
Anti-GAPDH or Beta-actin antibody (loading control)
Protocol:
-
Prepare lysates from tissue homogenates as described in Section I.
-
Perform SDS-PAGE on the lysates and transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against PAR.
-
Wash the membrane and probe with a primary antibody against a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities for PAR and normalize to the loading control. Compare the PAR levels between treated and untreated samples.
Data Presentation:
Table 3: Quantification of PAR Levels by Western Blot
| Treatment Group | Normalized PAR Intensity (Arbitrary Units) | % Inhibition |
| Vehicle Control | 1.00 | 0 |
| Ara-F-NAD+ (10 mg/kg) | 0.25 | 75 |
| Ara-F-NAD+ (50 mg/kg) | 0.08 | 92 |
D. PARP Trapping Assay
This assay is crucial for determining if Ara-F-NAD+ not only inhibits PARP-1's catalytic activity but also traps it on the DNA.[6][14]
Materials:
-
Tissue homogenates from treated and untreated samples
-
Chromatin fractionation buffer kit
-
SDS-PAGE and Western blot reagents
-
Anti-PARP-1 antibody
-
Anti-Histone H3 antibody (chromatin fraction marker)
Protocol:
-
Homogenize tissues from treated and untreated animals.
-
Perform chromatin fractionation using a commercial kit to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.
-
Determine the protein concentration of each fraction.
-
Perform Western blotting on the chromatin-bound fraction.
-
Probe the membrane with a primary antibody against PARP-1 and a marker for the chromatin fraction (e.g., Histone H3).
-
Quantify the band intensities. An increase in the amount of PARP-1 in the chromatin-bound fraction in Ara-F-NAD+ treated samples compared to the vehicle control indicates PARP trapping.
Data Presentation:
Table 4: PARP Trapping Assay - Chromatin-Bound PARP-1
| Treatment Group | Normalized Chromatin-Bound PARP-1 (Arbitrary Units) | Fold Increase vs. Vehicle |
| Vehicle Control | 1.00 | 1.0 |
| Ara-F-NAD+ (10 mg/kg) | 3.2 | 3.2 |
| Ara-F-NAD+ (50 mg/kg) | 5.8 | 5.8 |
III. Visualizations
Caption: PARP-1 signaling pathway and mechanism of Ara-F-NAD+ inhibition.
Caption: Experimental workflow for assessing Ara-F-NAD+ efficacy.
References
- 1. youtube.com [youtube.com]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PARP and DDR Pathway Drug Discovery [promega.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Ara-F-NAD+ to Modulate Cellular NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and a vast array of signaling pathways. The intracellular concentration of NAD+ is tightly regulated by a balance between its biosynthesis and consumption by various enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and the ectoenzyme CD38. Dysregulation of NAD+ levels is implicated in a wide range of pathological conditions, including metabolic disorders, neurodegenerative diseases, and aging. Consequently, tools to modulate cellular NAD+ pools are invaluable for both basic research and therapeutic development.
Contrary to models of NAD+ depletion, Ara-F-NAD+, an arabino analogue of NAD+, functions as a potent, reversible, and slow-binding competitive inhibitor of CD38 NADase activity. CD38 is a primary consumer of cellular NAD+, and its inhibition leads to an increase in intracellular NAD+ levels. Therefore, Ara-F-NAD+ serves as a valuable chemical probe to investigate the downstream consequences of elevated cellular NAD+, such as the activation of NAD+-dependent enzymes like sirtuins.
These application notes provide a comprehensive guide for researchers to utilize Ara-F-NAD+ to study the effects of CD38 inhibition and subsequent NAD+ elevation in cellular models. Detailed protocols for cell treatment, measurement of NAD+ levels, assessment of CD38 activity, and analysis of downstream sirtuin activation are provided.
Mechanism of Action of Ara-F-NAD+
Ara-F-NAD+ exerts its biological effects by specifically inhibiting the NAD-glycohydrolase (NADase) activity of CD38. By binding to the active site of CD38, Ara-F-NAD+ prevents the hydrolysis of NAD+ into nicotinamide (NAM) and ADP-ribose (ADPR). This blockade of a major NAD+ consumption pathway leads to an accumulation of intracellular NAD+, thereby influencing the activity of other NAD+-dependent enzymes.
Quantitative Data Summary
The following tables summarize the quantitative effects of CD38 inhibition on cellular NAD+ levels and downstream targets. It is important to note that specific IC50 values and the extent of NAD+ increase can vary depending on the cell type, experimental conditions, and the specific CD38 inhibitor used. The data presented here are representative examples from the literature to guide experimental design.
Table 1: Inhibitory Potency of NAD+ Analogues against CD38 NADase
| Compound | Mechanism of Action | IC50 or Ki | Reference |
| Ara-F-NAD+ | Competitive Inhibition of NADase activity | 169 nM | [1] |
| Ara-F-NMN | Competitive Inhibition of NADase activity | 69 nM | [1] |
Table 2: Representative Effects of CD38 Inhibition on Cellular NAD+ Levels
| Cell Type | CD38 Inhibitor | Treatment Conditions | Fold Increase in NAD+ (approx.) | Reference |
| Prostate Cancer Cells | Doxycycline-inducible CD38 expression | 1 µg/mL for 96 hours | ~2-fold decrease (CD38 overexpression) | [2] |
| Wild-type MEFs | 78c (a potent CD38 inhibitor) | 0.2 µM for 24 hours | ~1.5-fold | [3] |
| Human Liver Cells (HepG2) | Exogenous NAD+ (20 ppm) + Quercetin/Enoxolone (CD38 inhibitors) | 24 hours | ~2-fold (vs. NAD+ alone) | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Ara-F-NAD+
This protocol outlines the general procedure for treating cultured mammalian cells with Ara-F-NAD+ to study the effects of CD38 inhibition.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, or a cell line with known CD38 expression)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ara-F-NAD+ (stored as a stock solution, e.g., 10 mM in water or a suitable buffer, at -80°C)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Preparation of Ara-F-NAD+ Working Solution: Thaw the Ara-F-NAD+ stock solution on ice. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (medium with the same amount of solvent used for the stock solution) should also be prepared.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of Ara-F-NAD+ or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental endpoint.
-
Cell Harvest: After the incubation period, harvest the cells for downstream analysis (e.g., NAD+ measurement, CD38 activity assay, or western blotting). For adherent cells, wash with ice-cold PBS before harvesting by scraping or trypsinization.
Protocol 2: Measurement of Cellular NAD+/NADH Ratio
This protocol describes a colorimetric assay to determine the intracellular levels of NAD+ and NADH. Several commercial kits are available and following the manufacturer's instructions is recommended. The following is a general protocol.[5][6][7][8]
Materials:
-
Cultured cells treated with Ara-F-NAD+ or vehicle
-
NAD+/NADH Assay Kit (containing extraction buffers, cycling reagents, and standards)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
-
Ice
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Harvest approximately 1-5 x 10^6 cells per sample.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in the provided NAD/NADH extraction buffer.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove cell debris.
-
To separate NAD+ and NADH, the extract is typically split into two tubes. One is treated with a weak acid to destroy NADH, leaving NAD+. The other is treated with a weak base to destroy NAD+, leaving NADH. The samples are then heated and neutralized.
-
-
Standard Curve Preparation: Prepare a series of NAD+ standards according to the kit instructions.
-
Assay Reaction:
-
Add the prepared samples and standards to a 96-well plate.
-
Add the NAD cycling reagent mix to each well. This mix typically contains an enzyme that reduces a substrate in the presence of NAD+ or NADH, leading to a color change.
-
Incubate the plate at room temperature, protected from light, for 1-4 hours.
-
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentrations of NAD+ and NADH in the samples by comparing their absorbance to the standard curve. The NAD+/NADH ratio can then be determined.
Protocol 3: Cellular CD38 Activity Assay
This protocol outlines a fluorometric method to measure the NADase activity of CD38 in cell lysates.[9][10][11][12][13]
Materials:
-
Cell lysates from Ara-F-NAD+ or vehicle-treated cells
-
CD38 Activity Assay Kit (containing lysis buffer, assay buffer, substrate, and standard)
-
96-well white plate with a flat bottom
-
Fluorometric microplate reader (Ex/Em = 300/410 nm)
Procedure:
-
Sample Preparation:
-
Homogenize 1 x 10^6 cells in 200 µL of ice-cold CD38 Lysis Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Standard Curve Preparation: Prepare a standard curve using the provided CD38 standard according to the kit's instructions.
-
Assay Reaction:
-
Add 1-50 µL of the cell lysate to wells of a 96-well white plate. Adjust the volume to 50 µL with CD38 Assay Buffer.
-
Prepare a blank control well with 50 µL of CD38 Assay Buffer.
-
Prepare the reaction mix by adding the CD38 substrate to each well.
-
-
Measurement: Measure the fluorescence (Ex/Em = 300/410 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculation: Subtract the blank control readings from the sample readings. Determine the CD38 activity from the standard curve. The activity is typically expressed as pmol of product generated per minute per mg of protein.
Protocol 4: Western Blot Analysis of Protein Acetylation
This protocol describes the detection of changes in protein acetylation, a downstream effect of sirtuin activation due to increased NAD+ levels.[14][15][16][17][18]
Materials:
-
Cell lysates from Ara-F-NAD+ or vehicle-treated cells
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-lysine antibody
-
Antibody against a specific sirtuin substrate (e.g., acetylated-p53)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-lysine, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated protein bands to the loading control. A decrease in the acetylated protein signal in Ara-F-NAD+ treated samples would indicate increased sirtuin activity.
Conclusion
Ara-F-NAD+ is a powerful tool for investigating the cellular consequences of increased NAD+ levels through the inhibition of CD38. The protocols provided in these application notes offer a comprehensive framework for researchers to design and execute experiments to elucidate the role of the CD38-NAD+-sirtuin axis in various biological processes. By carefully controlling experimental conditions and utilizing the quantitative assays described, researchers can gain valuable insights into the therapeutic potential of modulating NAD+ metabolism.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. promega.com [promega.com]
- 9. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]
- 11. content.abcam.com [content.abcam.com]
- 12. bmrservice.com [bmrservice.com]
- 13. tribioscience.com [tribioscience.com]
- 14. Western blotting for Lysine Acetylation [kendricklabs.com]
- 15. Acetylation-induced proteasomal degradation of the activated glucocorticoid receptor limits hormonal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Practical Guide for Utilizing Ara-F-NAD+ in Metabolic Investigations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and experimental protocols for the effective use of Ara-F-NAD+, a potent inhibitor of the NADase CD38, in metabolic studies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the intricate roles of NAD+ metabolism in various physiological and pathological processes.
Introduction to Ara-F-NAD+
Ara-F-NAD+, or 2'-Deoxy-2'-fluoro-arabino-nicotinamide adenine dinucleotide, is a structural analog of nicotinamide adenine dinucleotide (NAD+). Its primary and most well-characterized function is the potent and reversible inhibition of CD38, a key enzyme responsible for the degradation of NAD+ in mammals. By inhibiting CD38, Ara-F-NAD+ effectively increases the intracellular and extracellular concentrations of NAD+, a critical coenzyme and signaling molecule involved in a myriad of cellular processes.
The elevation of NAD+ levels through CD38 inhibition has profound implications for cellular metabolism, influencing pathways such as glycolysis, oxidative phosphorylation, and the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). Consequently, Ara-F-NAD+ serves as an invaluable tool for investigating the therapeutic potential of NAD+ modulation in a range of conditions, including metabolic disorders, age-related diseases, and cancer.
Chemical Properties:
| Property | Value |
| CAS Number | 133575-27-6 |
| Molecular Formula | C₂₁H₂₆FN₇O₁₃P₂ |
| Molecular Weight | 665.42 g/mol |
| Solubility | Soluble in water and aqueous buffers (>30 mM) |
| Stability | Stable for up to 7 days at room temperature in solution. For long-term storage, it is recommended to store in freeze-dried form at -20°C or -80°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] |
Mechanism of Action and Signaling Pathways
Ara-F-NAD+ primarily exerts its effects by inhibiting the NAD glycohydrolase (NADase) activity of CD38.[3][4] This inhibition leads to an increase in cellular NAD+ levels, which in turn modulates the activity of several key signaling pathways.
CD38/cADPR Signaling Pathway
CD38 catalyzes the conversion of NAD+ to cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium from the endoplasmic reticulum via ryanodine receptors (RyRs).[5][6] By inhibiting CD38, Ara-F-NAD+ reduces the production of cADPR, thereby attenuating cADPR-mediated calcium signaling.
Sirtuin Signaling Pathway
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in metabolism, DNA repair, and longevity. By increasing NAD+ availability, Ara-F-NAD+ can indirectly enhance the activity of sirtuins, leading to the deacetylation of various protein targets and subsequent modulation of gene expression and metabolic pathways.
PARP Signaling Pathway
Poly(ADP-ribose) polymerases (PARPs) are enzymes that utilize NAD+ to catalyze the addition of ADP-ribose units to proteins, a process crucial for DNA repair and genomic stability.[7] Severe DNA damage can lead to PARP hyperactivation and subsequent depletion of NAD+. By preserving the NAD+ pool, Ara-F-NAD+ can help maintain cellular energy levels and support DNA repair processes under conditions of genotoxic stress.
Experimental Protocols
This section provides detailed protocols for key experiments involving Ara-F-NAD+ to study its effects on enzyme activity and cellular metabolism.
In Vitro CD38 Inhibition Assay
This protocol is adapted from commercially available CD38 inhibitor screening kits and allows for the determination of the inhibitory potency (IC50) of Ara-F-NAD+.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 assay buffer
-
CD38 substrate (e.g., N6-etheno-NAD (ε-NAD) or a selective fluorogenic substrate)
-
Ara-F-NAD+
-
96-well white or black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 4x CD38 hydrolase buffer by diluting the stock solution.
-
Reconstitute the CD38 enzyme and substrate according to the manufacturer's instructions. Keep on ice.
-
Prepare a stock solution of Ara-F-NAD+ in CD38 assay buffer. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Setup (per well):
-
Blank: 20 µl of 1x CD38 hydrolase buffer.
-
Positive Control (No Inhibitor): 10 µl of assay buffer.
-
Test Inhibitor (Ara-F-NAD+): 10 µl of each Ara-F-NAD+ dilution.
-
Add 10 µl of the master mix (containing 5 µl of 4x CD38 hydrolase buffer and 5 µl of distilled water) to all wells except the blank.
-
Add 20 µl of diluted CD38 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
-
Reaction Initiation and Measurement:
-
During the incubation, dilute the CD38 substrate 20-fold with 1x CD38 hydrolase buffer.
-
After the 30-minute incubation, add 10 µl of the diluted substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 300/410 nm for some substrates) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Choose two time points in the linear range of the reaction and calculate the reaction rate (RFU/min).
-
Subtract the background fluorescence (from the blank wells).
-
Calculate the percent inhibition for each Ara-F-NAD+ concentration relative to the positive control.
-
Plot the percent inhibition against the log of the Ara-F-NAD+ concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data for CD38 Inhibition:
| Compound | Target | IC50 | Reference |
| Ara-F-NAD+ | CD38 NADase | 169 nM | [8] |
| Ara-F-NMN | CD38 NADase | 69 nM | [8] |
| 78c (control inhibitor) | CD38 NADase | 7.3 nM | [8] |
| Apigenin (control inhibitor) | CD38 NADase | 10.3 µM | [9] |
Cell-Based Metabolic Assay Using Ara-F-NAD+
This protocol outlines a general workflow for treating cultured cells with Ara-F-NAD+ and subsequently measuring key metabolic parameters.
Materials:
-
Cultured cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
Ara-F-NAD+
-
Assay kits for measuring NAD+/NADH ratio, ATP levels, lactate production, and oxygen consumption rate (OCR)
-
Multi-well cell culture plates
-
Plate reader (for absorbance, fluorescence, or luminescence) and/or a Seahorse XF Analyzer
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase during the experiment.
-
Ara-F-NAD+ Treatment:
-
Prepare a stock solution of Ara-F-NAD+ in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for in vitro studies is 1-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
-
Replace the existing medium with the medium containing Ara-F-NAD+ or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The incubation time should be optimized based on the specific metabolic pathway being investigated.
-
-
Metabolic Readouts:
-
NAD+/NADH Ratio: Utilize commercially available colorimetric or fluorometric assay kits to measure the intracellular NAD+ and NADH levels.[4] The ratio of these two molecules is a key indicator of the cellular redox state.
-
ATP Levels: Measure intracellular ATP concentration using a luciferase-based luminescence assay kit. ATP levels reflect the overall energetic status of the cells.
-
Glycolysis: Assess the rate of glycolysis by measuring the amount of lactate produced and secreted into the culture medium using a colorimetric lactate assay kit. An increase in lactate production is indicative of a shift towards glycolytic metabolism.
-
Oxidative Phosphorylation (OXPHOS): Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. OCR is a direct measure of mitochondrial respiration and oxidative phosphorylation.
-
-
Data Normalization and Analysis:
-
Normalize all metabolic data to cell number or total protein content to account for variations in cell proliferation.
-
Compare the metabolic parameters of Ara-F-NAD+-treated cells to those of the vehicle-treated control cells. Statistical analysis should be performed to determine the significance of any observed changes.
-
Expected Outcomes and Interpretation:
-
Increased NAD+/NADH ratio: Confirms the inhibitory effect of Ara-F-NAD+ on NAD+ consumption.
-
Changes in ATP levels: May indicate a shift in the primary mode of energy production.
-
Altered lactate production and OCR: A decrease in lactate production and an increase in OCR would suggest a shift from glycolysis towards oxidative phosphorylation, a common consequence of increased NAD+ availability. Conversely, some cancer cells may exhibit increased glycolysis upon NAD+ replenishment.[8]
Quantitative Data on Metabolic Effects of CD38 Inhibition:
| Cell Type/Model | Treatment | Metabolic Effect | Reference |
| Doxorubicin-treated mice | Anti-CD38 antibody (Ab68) | Prevention of mitochondrial dysfunction and improved cardiac energetics | [10] |
| LKB1-mutant lung cancer | Anti-CD38 antibody (daratumumab) | Arrested tumor growth, suggesting metabolic vulnerability | [1] |
| Acute Myeloid Leukemia (AML) cells | Daratumumab | Reduced oxidative phosphorylation and leukemia growth | [2] |
| Multiple Myeloma cells | CD38 upregulation | NAD+ depletion, impaired mitochondrial fitness, and increased oxidative stress |
Concluding Remarks
Ara-F-NAD+ is a powerful pharmacological tool for dissecting the complex roles of NAD+ metabolism in health and disease. By providing detailed protocols and contextual information on its mechanism of action and effects on key signaling pathways, this guide aims to facilitate the design and execution of robust and informative metabolic studies. The ability to manipulate cellular NAD+ levels with precision opens up new avenues for understanding fundamental biological processes and for the development of novel therapeutic strategies targeting metabolic dysfunction. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. Ecto-CD38-NADase inhibition modulates cardiac metabolism and protects mice against doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD38-Induced Metabolic Dysfunction Primes Multiple Myeloma Cells for NAD+-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ara-F-NAD+ stability and proper storage conditions for research
Welcome to the technical support center for Ara-F-NAD+, a potent and reversible inhibitor of CD38 NADase. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of Ara-F-NAD+ to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is Ara-F-NAD+ and what is its primary mechanism of action?
A1: Ara-F-NAD+ is an arabino analogue of nicotinamide adenine dinucleotide (NAD+). It functions as a potent, reversible, and slow-binding inhibitor of the enzyme CD38, which is a major NAD+-glycohydrolase in mammals.[1][2] By inhibiting CD38, Ara-F-NAD+ prevents the degradation of NAD+, thereby increasing its intracellular levels.
Q2: What are the recommended short-term and long-term storage conditions for solid Ara-F-NAD+?
A2: For optimal stability, solid Ara-F-NAD+ should be stored in a sealed container, away from moisture. For long-term storage, -80°C is recommended, where it can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[3][4]
Q3: How should I prepare and store Ara-F-NAD+ solutions?
A3: Ara-F-NAD+ is soluble in water. For preparing a stock solution, you can dissolve it in water; using an ultrasonic bath can aid in dissolving it at higher concentrations (e.g., 125 mg/mL). It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for about 1 month.[3][4] Before use in cell culture, it is advisable to sterilize the working solution by filtering it through a 0.22 µm filter.
Q4: In which buffer should I dissolve Ara-F-NAD+ for my experiments?
A4: While Ara-F-NAD+ is soluble in water, the choice of buffer for your experiment is critical for its stability. Based on studies of the parent molecule, NAD+, neutral to slightly alkaline buffers are preferable. Tris buffer at a pH of around 8.5 has been shown to be favorable for the long-term stability of both NAD+ and its reduced form, NADH.[5] Conversely, acidic and strongly alkaline solutions, as well as phosphate buffers, can accelerate the degradation of NAD+ and likely its analogues.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitory Activity | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, incorrect temperature).[3] 2. Degradation due to inappropriate buffer conditions (e.g., acidic or highly alkaline pH).[6] 3. Thermal degradation if solutions were heated.[8] | 1. Prepare fresh single-use aliquots from a new vial of solid Ara-F-NAD+. Ensure storage at -80°C for long-term stability.[4] 2. Prepare solutions in a suitable buffer, such as Tris, at a neutral to slightly alkaline pH (e.g., pH 7.4-8.5).[5] Avoid prolonged exposure to acidic or alkaline conditions. 3. Avoid heating Ara-F-NAD+ solutions. If solubility is an issue, use sonication as recommended.[4] |
| Inconsistent or Irreproducible Results | 1. Inconsistent concentration of Ara-F-NAD+ due to incomplete dissolution or precipitation. 2. Degradation of Ara-F-NAD+ in the assay medium over the course of a long incubation. 3. Variability in enzyme (CD38) activity. | 1. Ensure complete dissolution of Ara-F-NAD+ when preparing stock solutions. Visually inspect for any precipitate. Centrifuge and use the supernatant if necessary. 2. For kinetic assays, prepare fresh dilutions of Ara-F-NAD+ just before the experiment. Consider the stability in your specific assay buffer and temperature. 3. Always include a positive control (CD38 enzyme without inhibitor) and a negative control (no enzyme) in your assay plate.[3][9] |
| Precipitation of Ara-F-NAD+ in Assay Well | 1. Exceeding the solubility limit in the final assay buffer. 2. Interaction with components of the assay medium. | 1. Check the final concentration of Ara-F-NAD+ in your assay. If high concentrations are needed, you may need to optimize the buffer composition. 2. Test the solubility of Ara-F-NAD+ in your complete assay medium at the desired concentration before running the full experiment. |
Data Presentation
Summary of Ara-F-NAD+ Storage and Stability
| Form | Storage Temperature | Duration of Stability | Key Recommendations |
| Solid (Lyophilized) | -20°C | Up to 1 month[3][4] | Store in a sealed container, protected from moisture. |
| -80°C | Up to 6 months[3][4] | Ideal for long-term storage. | |
| Aqueous Solution | -20°C | Up to 1 month[3][4] | Prepare single-use aliquots to avoid freeze-thaw cycles.[3] |
| -80°C | Up to 6 months[3][4] | Recommended for long-term storage of stock solutions. |
Inferred Stability of Ara-F-NAD+ in Different Buffers (Based on NAD+ data)
| Buffer | pH | Temperature | Inferred Stability | Reference for NAD+ |
| Tris | 8.5 | 19°C | High | [5] |
| HEPES | 8.5 | 19°C | Moderate | [5] |
| Sodium Phosphate | 8.5 | 19°C | Low | [5] |
| Acidic Buffer | < 6.0 | Room Temperature | Very Low | [6] |
| Alkaline Buffer | > 9.0 | Room Temperature | Very Low | [6] |
Experimental Protocols
Detailed Protocol: In Vitro CD38 Inhibition Assay using a Fluorometric Substrate
This protocol is adapted from standard fluorometric assays for CD38 activity and is suitable for determining the inhibitory potential of Ara-F-NAD+.[3][9][10][11][12]
Materials:
-
Recombinant human CD38 enzyme
-
Ara-F-NAD+
-
CD38 substrate (e.g., 1,N6-etheno-NAD+ (ε-NAD+) or nicotinamide guanine dinucleotide (NGD+))[10]
-
CD38 Assay Buffer (e.g., 25 mM Tris, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ara-F-NAD+ in water (e.g., 10 mM) and make serial dilutions in CD38 Assay Buffer to achieve final concentrations for the inhibition curve (e.g., ranging from 1 nM to 100 µM).
-
Prepare a working solution of recombinant CD38 in CD38 Assay Buffer. The final concentration will need to be optimized to ensure a linear reaction rate during the assay period.
-
Prepare the fluorescent substrate solution in CD38 Assay Buffer. The optimal concentration should be at or near the Km of the enzyme for the substrate.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of each Ara-F-NAD+ dilution.
-
Positive Control (No Inhibitor): Add the same volume of CD38 Assay Buffer instead of the inhibitor solution.
-
Negative Control (Blank): Add CD38 Assay Buffer. This well will not receive the enzyme.
-
Add the CD38 enzyme solution to the "Test Wells" and "Positive Control" wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm for the product of ε-NAD+ or NGD+ hydrolysis).[3][9][12]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the negative control (blank) from all other rates.
-
Calculate the percent inhibition for each concentration of Ara-F-NAD+ relative to the positive control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the Ara-F-NAD+ concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Inferred degradation pathway of Ara-F-NAD+.
Caption: Logical workflow for troubleshooting Ara-F-NAD+ experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. glpbio.com [glpbio.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]
- 7. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ARH and Macrodomain Families of α-ADP-ribose-acceptor Hydrolases Catalyze α-NAD+ Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. AffiASSAY® CD38 Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
troubleshooting solubility issues with Ara-F-NAD+ in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ara-F-NAD+. Our goal is to help you overcome common solubility challenges and ensure the successful application of Ara-F-NAD+ in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Ara-F-NAD+ in aqueous buffers?
A1: Ara-F-NAD+ generally exhibits excellent solubility in water and common aqueous buffers, with concentrations greater than 30 mM being achievable.[1] However, the upper solubility limit has not been definitively established.[1]
Q2: My lyophilized Ara-F-NAD+ appears as a small droplet or film instead of a powder. Is it still usable?
A2: Yes, this is normal. Lyophilized Ara-F-NAD+, typically supplied as a sodium salt, is sensitive to humidity and can contract into small droplets or a film.[1] The product is usually located at the bottom of the tube. This does not affect the quality or performance of the compound.
Q3: What is the best way to store Ara-F-NAD+ for long-term use?
A3: For long-term storage, it is recommended to store Ara-F-NAD+ in its lyophilized form in a freezer, preferably at -80°C.[1] Aliquots of Ara-F-NAD+, either freeze-dried or in solution, are stable for up to 7 days at room temperature.[1]
Q4: Can I dissolve Ara-F-NAD+ in organic solvents like DMSO?
A4: While Ara-F-NAD+ is highly soluble in aqueous solutions, related NAD+ compounds have limited solubility in organic solvents such as DMSO.[2][3] It is generally recommended to use aqueous buffers for dissolving Ara-F-NAD+.
Q5: Which aqueous buffer is recommended for preparing Ara-F-NAD+ solutions?
A5: For general use, high-purity water or common biological buffers can be used. For applications requiring long-term stability of the solution, Tris buffer has been shown to provide better stability for NAD+ and its analogs compared to phosphate or HEPES buffers.[4][5] It is advisable to maintain a neutral or slightly acidic pH (between 2 and 6) to minimize degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving lyophilized powder or film | Incomplete hydration of the compound. | 1. Carefully rinse the walls of the vial to ensure all the compound is in contact with the solvent. 2. Gently vortex the solution. 3. Use an ultrasonic bath to aid dissolution.[1][7] 4. Gentle heating to 37°C can also help increase solubility.[7] |
| Precipitation observed after dissolving | The concentration may have exceeded the solubility limit under the current buffer conditions (e.g., low temperature, suboptimal pH). | 1. Warm the solution gently to 37°C. 2. If precipitation persists, consider diluting the solution to a lower concentration. 3. Verify the pH of the buffer. Adjust to a neutral or slightly acidic pH if necessary. |
| Loss of compound activity over time | Degradation of Ara-F-NAD+ in solution. | 1. Prepare fresh solutions for each experiment whenever possible. 2. If storing solutions, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Use a buffer known to enhance stability, such as Tris buffer.[4][5] 4. Avoid alkaline conditions, especially in the presence of phosphate, maleate, or carbonate, as this can lead to rapid degradation.[6] |
| Inconsistent experimental results | Inaccurate concentration due to incomplete dissolution or degradation. | 1. Ensure the compound is fully dissolved using the techniques mentioned above before determining the concentration. 2. Quantify the concentration of your stock solution using UV-Vis spectrophotometry (λmax = 260 nm).[1] 3. Follow proper storage and handling procedures to minimize degradation. |
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| Aqueous Solubility | > 30 mM | The upper limit has not been determined. | [1] |
| Storage (Lyophilized) | -20°C (necessary), -80°C (recommended) for long-term storage. | [1] | |
| Storage (Solution) | Up to 7 days at room temperature. For longer periods, store frozen. | Avoid repeated freeze-thaw cycles. | [1] |
| UV Maximum Absorption (λmax) | 260 nm | For quantification. | [1] |
| Molar Extinction Coefficient (ε) at 260 nm, pH 7 | 20,000 M⁻¹cm⁻¹ | For concentration determination using Beer-Lambert law. | [1] |
Experimental Protocols
Protocol for Solubilizing Ara-F-NAD+
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized Ara-F-NAD+ to equilibrate to room temperature to prevent condensation.
-
Add Aqueous Buffer: Add the desired volume of high-purity water or an appropriate aqueous buffer (e.g., Tris-HCl) to the vial.
-
Initial Dissolution: Gently swirl the vial to wet the lyophilized product. To ensure all the compound is recovered, carefully rinse the walls and cap of the vial with the buffer.
-
Vortexing: Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Sonication (Optional but Recommended): Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution, especially for higher concentrations.
-
Gentle Heating (Optional): If solubility issues persist, warm the solution to 37°C for a short period.
-
Quantification: Before use, verify the concentration of the Ara-F-NAD+ solution using a spectrophotometer at 260 nm.
Visualizations
References
how to avoid repeated freeze-thaw cycles of Ara-F-NAD+ solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ara-F-NAD+ solutions. Our goal is to help you ensure the stability and efficacy of your Ara-F-NAD+ reagents throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my Ara-F-NAD+ stock solutions to prevent degradation?
To ensure the long-term stability of your Ara-F-NAD+ solutions, it is crucial to adhere to proper storage protocols. The primary cause of degradation is repeated freeze-thaw cycles. The recommended practice is to aliquot the stock solution into single-use volumes and store them at appropriate temperatures. This practice minimizes the number of times the solution is subjected to temperature fluctuations.
Q2: What is the recommended storage temperature and duration for Ara-F-NAD+ solutions?
For optimal stability, we recommend the following storage conditions:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Storing aliquots at -80°C is the preferred method for long-term storage to maintain the integrity of the compound.
Q3: Can I subject my Ara-F-NAD+ solution to multiple freeze-thaw cycles?
Q4: What is the expected impact of freeze-thaw cycles on the activity of Ara-F-NAD+?
Repeated freeze-thaw cycles can lead to a progressive loss of Ara-F-NAD+ activity. The table below provides a qualitative representation of the potential impact on the integrity and performance of the solution.
| Number of Freeze-Thaw Cycles | Expected Impact on Ara-F-NAD+ Integrity | Potential Consequence for Experiments |
| 1-2 | Minimal degradation expected. | Solution is likely to perform as expected. |
| 3-5 | Moderate degradation may occur. | A noticeable decrease in inhibitory potency may be observed. |
| >5 | Significant degradation is likely. | The solution may no longer be effective for its intended purpose. |
It is critical to aliquot your stock solution upon receipt to avoid the detrimental effects of multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect of Ara-F-NAD+ in my assay. | 1. Degradation of Ara-F-NAD+ due to improper storage or repeated freeze-thaw cycles. 2. Incorrect concentration of the working solution. | 1. Use a fresh, single-use aliquot of Ara-F-NAD+ that has been stored at -80°C. 2. Verify the concentration of your stock and working solutions. Prepare a fresh dilution from a new aliquot. |
| Inconsistent results between experiments. | 1. Variability in the activity of Ara-F-NAD+ due to the use of solutions that have undergone different numbers of freeze-thaw cycles. 2. Pipetting errors when preparing dilutions. | 1. Strictly adhere to the single-use aliquot protocol. Ensure all experiments are performed with reagents from the same batch and with a consistent handling history. 2. Calibrate your pipettes and use proper pipetting techniques. |
| Precipitate observed in the Ara-F-NAD+ solution after thawing. | 1. The compound may have come out of solution during freezing. 2. Contamination of the solution. | 1. Gently warm the vial to 37°C and vortex briefly to redissolve the compound. If the precipitate persists, do not use the solution. 2. Discard the solution and use a fresh aliquot. Ensure aseptic techniques when handling solutions. |
Experimental Protocols
Protocol for Aliquoting and Storing Ara-F-NAD+ Solutions
-
Reconstitution: Upon receiving the lyophilized Ara-F-NAD+, reconstitute it in the recommended buffer (e.g., sterile water or a specific buffer as per the manufacturer's instructions) to the desired stock concentration.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid leaving residual solution that would be subjected to another freeze-thaw cycle.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Usage: When an aliquot is needed, thaw it on ice. Once thawed, use the entire volume for the experiment. Do not refreeze any remaining solution.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Ara-F-NAD+
Ara-F-NAD+ is a potent, slow-binding inhibitor of NAD+ glycohydrolases, such as CD38.[1] These enzymes are crucial for the metabolism of nicotinamide adenine dinucleotide (NAD+), a key coenzyme in cellular redox reactions and a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). By inhibiting NAD+ glycohydrolase, Ara-F-NAD+ effectively increases the intracellular levels of NAD+. This elevation in NAD+ can have significant downstream effects on cellular processes that are dependent on NAD+, including energy metabolism, DNA repair, and gene regulation.
Caption: Workflow for handling Ara-F-NAD+ solutions and its mechanism of action.
References
Technical Support Center: Accurate NAD+ Quantification in the Presence of Ara-F-NAD+
Welcome to the technical support center for addressing challenges in NAD+ quantification. This resource is designed for researchers, scientists, and drug development professionals who are working with NAD+ and its analogs, particularly Ara-F-NAD+. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your NAD+ measurements.
Frequently Asked Questions (FAQs)
Q1: What is Ara-F-NAD+ and how might it form in my samples?
Ara-F-NAD+ is an arabino-fluoro analog of nicotinamide adenine dinucleotide (NAD+). It is structurally similar to NAD+ but contains a fluorine atom at the 2' position of the adenosine ribose, in an arabinose configuration. This modification makes it resistant to hydrolysis by enzymes like CD38, for which it acts as a potent inhibitor.[1] If your research involves compounds that are precursors to or are metabolized into Ara-F-NAD+, you may have this analog present in your cellular or tissue extracts.
Q2: How can Ara-F-NAD+ potentially interfere with my NAD+ quantification assay?
The potential for interference depends on the type of assay you are using:
-
Enzymatic Cycling Assays: These assays rely on enzymes that use NAD+ as a substrate to generate a detectable signal (colorimetric or fluorometric).[2][3] Since Ara-F-NAD+ is a structural analog of NAD+, it may be recognized by the enzymes in the assay, leading to a false positive signal. Some NAD+ analogs have been shown to act as substrates in these assays, sometimes producing an even stronger signal than NAD+ itself.[4][5]
-
HPLC-Based Assays (UV detection): High-Performance Liquid Chromatography (HPLC) with UV detection separates molecules based on their physicochemical properties, and NAD+ is typically detected by its absorbance at 260 nm.[6] If Ara-F-NAD+ has a similar retention time to NAD+ under your chromatographic conditions, it will co-elute and be indistinguishable from NAD+, leading to an overestimation of the true NAD+ concentration.
-
LC-MS/MS Assays: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly specific technique that separates molecules by chromatography and then identifies them based on their unique mass-to-charge ratio (m/z).[7][8][9] This method is the most reliable for distinguishing between NAD+ and Ara-F-NAD+ as they have different molecular weights.
Q3: My enzymatic assay shows higher than expected NAD+ levels. Could Ara-F-NAD+ be the cause?
Yes, this is a strong possibility. If your experimental system could be producing Ara-F-NAD+, the elevated signal in a non-specific enzymatic assay is a classic indicator of interference. We recommend confirming these results with a more specific method like LC-MS/MS.
Q4: What is the recommended method for accurately quantifying NAD+ in the presence of Ara-F-NAD+?
The gold standard for selectively and accurately quantifying NAD+ in the presence of structurally similar analogs like Ara-F-NAD+ is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) .[7][9][10] This method offers the highest degree of specificity by separating the compounds chromatographically and then differentiating them based on their distinct mass-to-charge ratios.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected NAD+ concentrations with an enzymatic assay. | Interference from Ara-F-NAD+ or other NAD+ analogs. | 1. Confirm the presence of Ara-F-NAD+ using LC-MS/MS.2. Switch to an LC-MS/MS-based method for NAD+ quantification.3. If LC-MS/MS is not available, consider sample cleanup steps to remove the interfering analog, though this can be challenging. |
| A single, broad peak in HPLC-UV analysis where two compounds (NAD+ and Ara-F-NAD+) are expected. | Co-elution of NAD+ and Ara-F-NAD+. | 1. Optimize the HPLC method to improve separation. Try different mobile phase compositions, gradients, or a different column chemistry.2. The most robust solution is to switch to LC-MS/MS detection, which can distinguish co-eluting compounds based on their mass. |
| Inconsistent or non-reproducible NAD+ measurements. | 1. Instability of NAD(H) during sample preparation.2. Variable interference from Ara-F-NAD+. | 1. Ensure rapid sample quenching and consistent extraction procedures. Avoid multiple freeze-thaw cycles.[7]2. Use a specific quantification method like LC-MS/MS to eliminate variability from analog interference. |
| Low NAD+ recovery after sample preparation. | Degradation of NAD+ during extraction or storage. | 1. Use validated extraction protocols. Acidic extraction is typically used for NAD+, while basic extraction is used for NADH.[8]2. Analyze samples as quickly as possible after extraction and store extracts at -80°C. |
Comparative Summary of NAD+ Quantification Methods
| Assay Type | Principle | Specificity for NAD+ vs. Ara-F-NAD+ | Pros | Cons |
| Enzymatic Cycling Assay | Enzymatic conversion of NAD+ to generate a colorimetric or fluorescent signal.[2] | Low. Prone to cross-reactivity with NAD+ analogs.[4] | High throughput, relatively inexpensive, high sensitivity. | Susceptible to interference from structurally similar molecules. |
| HPLC with UV Detection | Chromatographic separation followed by UV absorbance detection.[6] | Moderate. Depends on the chromatographic resolution between NAD+ and Ara-F-NAD+. | Good for quantifying known, pure compounds. | Potential for co-elution and misidentification with analogs. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for identification based on mass-to-charge ratio.[7][9] | High. Can definitively distinguish between NAD+ and Ara-F-NAD+. | High specificity and sensitivity, can measure multiple metabolites simultaneously. | Requires specialized equipment and expertise. |
Recommended Experimental Protocol: LC-MS/MS for Selective NAD+ Quantification
This protocol is designed for the selective quantification of NAD+ in the presence of Ara-F-NAD+ in cell or tissue extracts.
1. Sample Preparation (Acidic Extraction for NAD+)
-
Quenching: Rapidly quench metabolic activity. For cell cultures, this can be done by aspirating the media and flash-freezing the plate in liquid nitrogen.[7] For tissues, freeze-clamp the tissue immediately upon collection.
-
Extraction:
-
Prepare an ice-cold extraction solution of 0.5 M perchloric acid (PCA).
-
For a 10 cm plate of cells, add 1 mL of cold PCA. For tissues, homogenize ~20 mg of tissue in 400 µL of cold PCA.
-
Scrape the cells or continue homogenization for tissues on ice.
-
Centrifuge the extract at 16,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully collect the supernatant.
-
Neutralize the extract by adding 3 M potassium carbonate (K2CO3) dropwise until the pH is between 6 and 7.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Final Sample: Collect the supernatant for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar molecules like NAD+ and its analogs.[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NAD+: Precursor ion (Q1) m/z 664.1 -> Product ion (Q3) m/z 136.1 (adenine fragment).[6][10]
-
Ara-F-NAD+: Precursor ion (Q1) m/z 666.1 -> Product ion (Q3) m/z 136.1 (adenine fragment). Note: The precursor m/z for Ara-F-NAD+ will be slightly different from NAD+ due to the fluorine substitution. This must be confirmed with a standard.
-
-
Instrument Settings: Optimize collision energy and other MS parameters for each analyte using pure standards.
-
3. Data Analysis
-
Generate a standard curve for NAD+ using a serial dilution of a pure standard.
-
Quantify the amount of NAD+ in the samples by comparing the peak area of the NAD+ MRM transition to the standard curve.
-
The peak for the Ara-F-NAD+ MRM transition should be well-resolved from the NAD+ peak, confirming the specificity of the assay.
Visualizations
Caption: NAD+ Metabolism and Ara-F-NAD+ Inhibition.
Caption: LC-MS/MS Experimental Workflow for NAD+ Quantification.
Caption: Troubleshooting Decision Tree for High NAD+ Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. signosisinc.com [signosisinc.com]
- 3. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adaptation of a Commercial NAD+ Quantification Kit to Assay the Base-Exchange Activity and Substrate Preferences of SARM1. [repository.cam.ac.uk]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
best practices for preparing Ara-F-NAD+ stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and utilizing Ara-F-NAD+ stock solutions. Find troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ara-F-NAD+ stock solutions?
A1: For most in vitro applications, sterile, nuclease-free water is the recommended solvent for Ara-F-NAD+ (sodium salt). It exhibits excellent solubility in aqueous buffers. For in vivo studies, a stock solution can be initially prepared in dimethyl sulfoxide (DMSO) and then further diluted with appropriate co-solvents.
Q2: How should I store Ara-F-NAD+ stock solutions?
A2: Proper storage is critical to maintain the integrity of Ara-F-NAD+. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, where it can be stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1]
Q3: Is Ara-F-NAD+ sensitive to light or pH?
A3: While specific data on the light sensitivity of Ara-F-NAD+ is limited, it is good laboratory practice to protect solutions of NAD+ and its analogs from light. NAD+ solutions are known to be labile in alkaline solutions and degrade rapidly upon heating. Neutral or slightly acidic aqueous solutions of NAD+ are more stable.
Q4: Can I filter-sterilize my Ara-F-NAD+ solution?
A4: Yes, if you prepare your stock solution in water, it is recommended to filter-sterilize it using a 0.22 µm filter before use in cell-based assays or other sensitive applications.
Quantitative Data Summary
For your convenience, the following table summarizes the key quantitative data for Ara-F-NAD+ stock solutions.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 665.42 g/mol | - | [1] |
| Solubility in Water | > 30 mM | Aqueous Buffers | Biolog Life Science Institute |
| Storage Stability | 6 months | -80°C | [1] |
| Storage Stability | 1 month | -20°C | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Ara-F-NAD+ Stock Solution in Water
This protocol describes the preparation of a 10 mM aqueous stock solution of Ara-F-NAD+ (sodium salt).
Materials:
-
Ara-F-NAD+ (sodium salt)
-
Sterile, nuclease-free water
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the batch-specific molecular weight provided by the manufacturer, calculate the mass of Ara-F-NAD+ needed to prepare your desired volume of a 10 mM solution. For a molecular weight of 665.42 g/mol , you would need 6.65 mg for 1 mL of a 10 mM solution.
-
Dissolution: Add the calculated mass of Ara-F-NAD+ to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water.
-
Mixing: Vortex the solution until the Ara-F-NAD+ is completely dissolved. To enhance solubility, you can gently warm the tube to 37°C and sonicate for a short period.[1]
-
Sterilization: If required for your application, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol: CD38 Inhibitor Screening Assay
This protocol provides a general framework for a CD38 inhibitor screening assay using Ara-F-NAD+. This is adapted from protocols using fluorescent NAD+ analogs.
Materials:
-
Recombinant human CD38 enzyme
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Ara-F-NAD+
-
Test compounds (potential inhibitors)
-
Detection reagent (e.g., a kit that measures NAD+ consumption or NADH production after a coupling enzyme reaction)
-
96-well or 384-well assay plates (black plates for fluorescent readouts, white plates for luminescent readouts)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant CD38, Ara-F-NAD+, and test compounds in the assay buffer at desired concentrations.
-
Assay Setup: To the wells of the assay plate, add the assay buffer, the test compound (or vehicle control), and the CD38 enzyme.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ara-F-NAD+ solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the detection method) and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., fluorescence or luminescence) using a plate reader. The inhibition of CD38 activity will be proportional to the change in signal compared to the control wells.
Troubleshooting Guide
Issue 1: Precipitate forms in the Ara-F-NAD+ stock solution upon thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound may not have been fully dissolved initially.
-
Solution:
-
Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.[1]
-
If the precipitate persists, centrifuge the tube to pellet the precipitate and use the supernatant, making sure to re-quantify the concentration.
-
For future preparations, ensure the compound is fully dissolved before freezing. Consider preparing a slightly lower concentration stock solution.
-
Issue 2: Loss of Ara-F-NAD+ activity or inconsistent results in enzymatic assays.
-
Possible Cause 1: Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed.[1] Confirm the storage conditions and duration have not exceeded the recommendations.
-
Possible Cause 2: The pH of the assay buffer is not optimal for Ara-F-NAD+ stability.
-
Solution 2: Ensure the assay buffer pH is neutral to slightly acidic. Avoid alkaline conditions which can rapidly degrade NAD+ and its analogs.
-
Possible Cause 3: Contamination of the stock solution.
-
Solution 3: Prepare stock solutions using sterile, nuclease-free water and handle them under aseptic conditions. Filter-sterilize the solution if necessary.
Issue 3: High background signal in the enzymatic assay.
-
Possible Cause: The concentration of Ara-F-NAD+ used in the assay is too high, leading to substrate inhibition or interference with the detection system.
-
Solution: Perform a concentration-response curve for Ara-F-NAD+ in your specific assay to determine the optimal working concentration that gives a good signal-to-noise ratio without causing high background.
Issue 4: Inconsistent results when preparing in vivo formulations with DMSO.
-
Possible Cause: Incomplete dissolution or precipitation when adding aqueous co-solvents.
-
Solution: Ensure that the initial DMSO stock solution is clear before adding any co-solvents. Add co-solvents and aqueous solutions slowly while mixing. Physical methods like vortexing, sonication, or gentle warming can aid in maintaining solubility.
Visual Guides
Caption: Workflow for preparing Ara-F-NAD+ stock solutions and use in a CD38 inhibition assay.
Caption: Simplified signaling pathway showing CD38-mediated cADPR production and its inhibition by Ara-F-NAD+.
References
identifying and mitigating limitations of using Ara-F-NAD+ in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ara-F-NAD+ in in vivo experiments. It addresses potential limitations and offers troubleshooting strategies to mitigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Ara-F-NAD+ and what is its hypothesized mechanism of action?
Ara-F-NAD+ is a synthetic analog of nicotinamide adenine dinucleotide (NAD+). Based on studies of related compounds like ara-F-NMN, it is hypothesized to act as an inhibitor of NAD+-consuming enzymes, such as sirtuins and CD38. The presence of the arabinose sugar instead of ribose and the fluorine substitution likely alters its interaction with the enzyme's active site, potentially leading to covalent inhibition. This inhibition can disrupt cellular processes that are dependent on these enzymes, such as DNA repair, metabolism, and cell signaling.
Q2: What are the primary known and potential in vivo limitations of using Ara-F-NAD+?
While specific in vivo data for Ara-F-NAD+ is limited, potential limitations can be inferred from similar nucleotide analogs and enzyme inhibitors:
-
Toxicity: Inhibition of essential NAD+-dependent enzymes can lead to cellular dysfunction and toxicity. Off-target effects on other nucleotide-binding proteins are also a concern.
-
Poor Cell Permeability: As a charged molecule, Ara-F-NAD+ is expected to have low passive permeability across cell membranes, potentially limiting its bioavailability and efficacy in vivo.
-
Instability: The pyrophosphate bond in NAD+ analogs can be susceptible to enzymatic degradation by phosphodiesterases in the plasma and tissues, leading to a short half-life.
-
Off-Target Effects: Ara-F-NAD+ may inhibit other NAD+-dependent enzymes beyond the intended target, leading to a complex and potentially undesirable pharmacological profile.
Q3: How can Ara-F-NAD+ be prepared for in vivo administration?
For in vivo use, Ara-F-NAD+ should be dissolved in a sterile, biocompatible vehicle. The choice of solvent will depend on the specific experimental requirements and the animal model. It is crucial to ensure the final solution is isotonic and at a physiological pH to minimize irritation at the injection site. Due to potential stability issues, it is recommended to prepare fresh solutions before each experiment.
Troubleshooting Guide
Problem: High in vivo toxicity or adverse effects observed in animal models.
| Potential Cause | Suggested Mitigation Strategy |
| On-target toxicity from excessive inhibition of the primary enzyme target. | - Perform a dose-response study to determine the maximum tolerated dose (MTD).- Reduce the dosing frequency.- Consider a different administration route that may alter the pharmacokinetic profile. |
| Off-target toxicity due to inhibition of other essential NAD+-dependent enzymes. | - Profile Ara-F-NAD+ against a panel of NAD+-consuming enzymes to identify potential off-targets.- If significant off-target activity is identified, consider designing more selective analogs. |
| Metabolite toxicity: In vivo degradation of Ara-F-NAD+ may produce toxic byproducts. | - Characterize the in vivo metabolites of Ara-F-NAD+.- Assess the toxicity of identified major metabolites. |
Problem: Low or variable efficacy of Ara-F-NAD+ in my in vivo model.
| Potential Cause | Suggested Mitigation Strategy |
| Poor bioavailability due to low cell permeability. | - Consider co-administration with a permeabilizing agent (use with caution and thorough validation).- Explore the use of drug delivery systems, such as liposomes or nanoparticles, to enhance cellular uptake.[1] |
| Rapid in vivo degradation. | - Determine the plasma and tissue half-life of Ara-F-NAD+.- If the half-life is very short, consider a continuous infusion dosing regimen.- Investigate formulations that protect the molecule from degradation. |
| Insufficient target engagement. | - Measure the levels of Ara-F-NAD+ in the target tissue.- Assess the degree of target inhibition in vivo using a relevant biomarker. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Sirtuin Inhibitors (for comparative purposes)
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| Nicotinamide | 50-100 | 200-500 | >1000 |
| Sirtinol | 58 | 131 | - |
| EX-527 | 0.038 | 19.6 | - |
Note: Data for Ara-F-NAD+ is not currently available in the public domain. This table provides context on the potency of other known sirtuin inhibitors.
Experimental Protocols
Protocol: In Vivo Administration of Ara-F-NAD+ via Intraperitoneal (IP) Injection in Mice
-
Preparation of Dosing Solution:
-
On the day of injection, weigh the required amount of Ara-F-NAD+ in a sterile microcentrifuge tube.
-
Dissolve the compound in a sterile vehicle (e.g., phosphate-buffered saline, pH 7.4). The final concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 mL/kg).
-
Ensure the solution is completely dissolved and filter it through a 0.22 µm sterile filter.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse and administer the Ara-F-NAD+ solution via intraperitoneal injection.
-
Monitor the animals closely for any signs of acute toxicity or distress, especially within the first few hours post-injection.
-
-
Post-Administration Monitoring:
-
Continue to monitor the animals daily for any adverse effects, including changes in weight, behavior, or appearance.
-
At the designated time points, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.
-
Visualizations
Caption: Hypothesized mechanism of Ara-F-NAD+ action via sirtuin inhibition.
Caption: A typical experimental workflow for evaluating Ara-F-NAD+ in an in vivo model.
Caption: A decision-making diagram for troubleshooting low efficacy of Ara-F-NAD+ in vivo.
References
Technical Support Center: Ensuring Long-Term Stability of Ara-F-NAD+ for Reproducible Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ara-F-NAD+, a potent and specific inhibitor of the NAD+ glycohydrolase CD38. Our goal is to ensure the long-term stability of this critical reagent for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ara-F-NAD+ and what is its primary mechanism of action?
Ara-F-NAD+ is an arabinose analog of nicotinamide adenine dinucleotide (NAD+). It acts as a potent, competitive inhibitor of CD38, a key enzyme that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide.[1] By inhibiting CD38, Ara-F-NAD+ prevents the degradation of NAD+, leading to increased intracellular NAD+ levels. This, in turn, can modulate the activity of other NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes including DNA repair, metabolism, and cell signaling.[1][2]
Q2: What are the recommended storage conditions for lyophilized Ara-F-NAD+?
For long-term stability, lyophilized Ara-F-NAD+ powder should be stored at 2-8°C in a tightly sealed container, protected from moisture.[3]
Q3: How should I prepare and store stock solutions of Ara-F-NAD+?
It is recommended to prepare stock solutions in a high-quality, sterile solvent such as water or a suitable buffer. To minimize degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] For optimal long-term stability, store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3]
Q4: Can I use buffers other than Tris for my experiments with Ara-F-NAD+?
While other buffers can be used, studies on the stability of the parent molecule, NAD+, have shown that Tris buffer at a slightly alkaline pH (around 8.5) provides the best long-term stability.[4][5] Phosphate-based buffers have been shown to accelerate the degradation of NADH, the reduced form of NAD+, and may also impact the stability of NAD+ itself.[6] Therefore, for experiments requiring long-term incubation, Tris buffer is the recommended choice.
Q5: How does the stability of Ara-F-NAD+ compare to that of NAD+?
While direct, long-term comparative stability data for Ara-F-NAD+ is limited, the presence of the fluorine atom at the 2' position of the arabinose sugar is designed to confer resistance to enzymatic degradation by CD38. The fundamental chemical stability of the NAD+ core structure is likely to be similar. Therefore, the stability guidelines for NAD+ in different buffers and temperatures provide a strong starting point for handling Ara-F-NAD+. It is always recommended to perform pilot experiments to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibition of CD38 activity | 1. Degradation of Ara-F-NAD+ stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, incorrect pH). 2. Inaccurate concentration of Ara-F-NAD+: Pipetting errors or incorrect initial weighing. 3. Suboptimal assay conditions: Incorrect buffer composition, pH, or temperature. 4. Enzyme activity issues: Degradation of the CD38 enzyme. | 1. Prepare fresh stock solutions from lyophilized powder. Aliquot and store at -80°C. Avoid more than one freeze-thaw cycle. 2. Verify the concentration of your stock solution using spectrophotometry (measuring absorbance at 260 nm). 3. Ensure your assay buffer is freshly prepared, the pH is verified, and the incubation temperature is optimal for CD38 activity (typically 37°C). Use Tris buffer for better stability. 4. Use a fresh aliquot of the CD38 enzyme and include a positive control with a known inhibitor to validate enzyme activity. |
| High background signal in the CD38 inhibition assay | 1. Contamination of reagents: Bacterial or other microbial contamination in buffers or stock solutions. 2. Autofluorescence of test compounds: If screening other compounds alongside Ara-F-NAD+. 3. Non-enzymatic degradation of the substrate: The fluorescent substrate (e.g., ε-NAD+) may be unstable under certain conditions. | 1. Use sterile, filtered buffers and handle all reagents under aseptic conditions. 2. Run a control well with the test compound but without the enzyme to measure its intrinsic fluorescence. 3. Protect the substrate from light and prepare it fresh for each experiment. Ensure the assay buffer does not contribute to its degradation. |
| Variability between experimental replicates | 1. Inconsistent pipetting: Small volume inaccuracies can lead to significant variations. 2. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reagents. 3. Temperature gradients across the plate: Uneven heating during incubation. | 1. Use calibrated pipettes and practice consistent pipetting techniques. For small volumes, consider using a multi-channel pipette for simultaneous additions. 2. Avoid using the outermost wells of the microplate for critical samples. Fill them with buffer or water to minimize evaporation from adjacent wells. 3. Ensure the microplate is incubated in a properly calibrated incubator that provides uniform heating. |
Quantitative Data on Stability
Table 1: Stability of NAD+ in Different Aqueous Buffers
| Buffer (50 mM, pH 8.5) | Storage Temperature | Observation after 43 days | Reference |
| Tris | 19°C | Most stable, minimal degradation observed. | [4] |
| HEPES | 19°C | Complete degradation observed. | [4] |
| Sodium Phosphate | 19°C | Significant degradation observed. | [4] |
Table 2: Degradation Rates of NADH in Different Aqueous Buffers and Temperatures
| Buffer (50 mM, pH 8.5) | Temperature | Degradation Rate (µM/day) | % Remaining after 43 days | Reference |
| Tris | 19°C | 4 | >90% | [4][5] |
| Tris | 25°C | 11 | ~75% | [4][5] |
| HEPES | 19°C | 18 | ~60% | [4] |
| HEPES | 25°C | 51 | Not Reported | [4] |
| Sodium Phosphate | 19°C | 23 | <50% | [4] |
| Sodium Phosphate | 25°C | 34 | Not Reported | [4] |
Disclaimer: The data presented above is for NAD+ and NADH. While Ara-F-NAD+ is an analog of NAD+, its stability profile may differ. This information should be used as a guideline, and it is recommended to perform internal stability studies for your specific experimental conditions.
Experimental Protocols
Detailed Methodology for CD38 Inhibition Assay using Ara-F-NAD+
This protocol describes a fluorometric assay to determine the inhibitory activity of Ara-F-NAD+ on CD38. The assay measures the hydrolysis of the fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), by CD38.
Materials:
-
Recombinant human CD38 enzyme
-
Ara-F-NAD+
-
1,N6-etheno-NAD+ (ε-NAD+) substrate
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Ara-F-NAD+ in sterile water. Aliquot and store at -80°C.
-
Prepare a 1 mM stock solution of ε-NAD+ in assay buffer. Protect from light and store on ice.
-
Dilute the recombinant CD38 enzyme to the desired working concentration (e.g., 10 ng/µL) in cold assay buffer just before use.
-
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of varying concentrations of Ara-F-NAD+ (prepared by serial dilution in assay buffer) to the respective wells.
-
For the positive control (no inhibition), add 10 µL of assay buffer.
-
For the negative control (background fluorescence), add 20 µL of assay buffer.
-
-
Enzyme Addition:
-
To all wells except the negative control, add 10 µL of the diluted CD38 enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
To all wells, add 80 µL of the ε-NAD+ solution to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Ex: 300 nm, Em: 410 nm) every 5 minutes for a total of 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all other readings.
-
Determine the initial reaction velocity (V₀) for each concentration of Ara-F-NAD+ by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each Ara-F-NAD+ concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Ara-F-NAD+ concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Signaling pathway of NAD+ metabolism highlighting the salvage pathway and the inhibitory effect of Ara-F-NAD+ on CD38.
Caption: Step-by-step experimental workflow for a CD38 inhibition assay using Ara-F-NAD+.
Caption: A logical troubleshooting workflow for addressing inconsistent results in CD38 inhibition experiments.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Cellular Uptake of Ara-F-NAD+
Welcome to the technical support center for researchers investigating the cellular uptake of Ara-F-NAD+ (2'-Deoxy-2'-fluoroarabinosylnicotinamide adenine dinucleotide). This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and reference data to help you overcome the challenges associated with measuring the uptake of this specific nucleotide analog.
Frequently Asked Questions (FAQs)
Q1: What is Ara-F-NAD+ and what are the main challenges in measuring its cellular uptake?
A: Ara-F-NAD+ is a synthetic analog of nicotinamide adenine dinucleotide (NAD+) where the ribose sugar attached to nicotinamide is replaced by 2'-deoxy-2'-fluoroarabinose. The introduction of fluorine can alter the molecule's chemical stability and biological activity, making it a valuable tool for research.[1] The primary challenges in measuring its uptake are:
-
Low Membrane Permeability: Like NAD+ itself, Ara-F-NAD+ is a relatively large, negatively charged molecule, which generally limits its ability to passively diffuse across the cell membrane.[2][3]
-
Extracellular Degradation: Cell culture media, particularly those containing fetal bovine serum (FBS), can contain ectoenzymes (like CD38, CD73) that may degrade Ara-F-NAD+ or its precursors extracellularly.[4][5] This means what you're measuring inside the cell might be a metabolite, not the original compound.
-
Intracellular Metabolism: Once inside the cell, Ara-F-NAD+ can be metabolized. For instance, the related precursor, ara-F nicotinamide riboside (F-NR), is known to be converted into fluorinated nicotinamide mononucleotide (F-NMN).[6] This metabolic conversion must be accounted for in your analytical method.
-
Analytical Sensitivity: Detecting and quantifying the typically low intracellular concentrations of the analog requires highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7]
Q2: What is the most reliable method to quantify intracellular Ara-F-NAD+?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying Ara-F-NAD+ and its potential metabolites within a complex biological sample.[3][8] This method offers high specificity by separating molecules based on their retention time and then identifying them by their unique mass-to-charge ratio and fragmentation pattern. This allows for the unambiguous distinction of Ara-F-NAD+ from the endogenous NAD+ pool and other related metabolites.[7]
Q3: How does Ara-F-NAD+ likely enter the cell?
A: The exact mechanism is not fully elucidated, but based on knowledge of other NAD+ precursors and analogs, several potential pathways exist:
-
Extracellular Conversion Followed by Transport: Ectoenzymes like CD73 could potentially cleave extracellular Ara-F-NAD+ into a smaller, more permeable precursor, such as an Ara-F-NMN or Ara-F-NR analog. These smaller molecules could then be transported into the cell by specific nucleoside transporters.[4][9]
-
Endocytosis: The cell may take up Ara-F-NAD+ through endocytic pathways like macropinocytosis, especially at higher concentrations.
-
Direct Transport (Less Likely): While NAD+ is generally considered membrane-impermeable, some studies have suggested the existence of pathways for direct uptake.[3] It is possible, though less likely, that a similar mechanism exists for Ara-F-NAD+.
Q4: Can I use a fluorescence-based assay to measure Ara-F-NAD+ uptake?
A: This is challenging. Ara-F-NAD+ itself is not inherently fluorescent.[10] While fluorescent NAD+ analogs exist (e.g., etheno-NAD+), they involve adding a fluorescent group, which further increases the molecule's size and can impede cell entry.[2][11] An alternative is to use genetically encoded biosensors that report changes in the total NAD+/NADH ratio.[12][13] However, this would be an indirect measurement and would not distinguish between the uptake of Ara-F-NAD+ and its downstream effects on the endogenous NAD+ pool.
Q5: How can I ensure the stability of Ara-F-NAD+ in my experiment?
A: The stability of NAD+ and its analogs is a critical factor.[14]
-
Buffer Choice: Tris and HEPES buffers have been shown to be more favorable for NAD(H) stability than phosphate-containing buffers.[14]
-
Temperature and pH: Store stock solutions at -80°C. During experiments, keep samples on ice whenever possible. NAD+ is generally more stable in neutral to slightly acidic conditions and degrades in alkaline solutions.[15]
-
Serum-Free Media: Consider conducting uptake experiments in serum-free media to minimize enzymatic degradation by factors present in FBS.[4] If serum is required for cell health, run a control experiment by incubating Ara-F-NAD+ in the medium without cells to quantify its degradation rate over the experimental time course.
Q6: How do I differentiate between internalized Ara-F-NAD+ and compound merely adsorbed to the cell surface?
A: This is a common issue in uptake studies.[16][17] To ensure you are measuring only internalized compound, a stringent washing protocol is essential. After incubating the cells with Ara-F-NAD+, aspirate the medium and wash the cell monolayer multiple times (e.g., 3-5 times) with ice-cold phosphate-buffered saline (PBS). This helps to remove non-specifically bound compound from the cell surface and the culture dish before cell lysis and extraction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No / Very Low Signal in Cell Lysate | 1. Compound Instability: Ara-F-NAD+ may have degraded in the culture medium or during sample processing.[4][14] | • Run a stability control (compound in media without cells).• Consider using serum-free media for the uptake period.• Keep all samples on ice or at 4°C during processing. |
| 2. Inefficient Cellular Uptake: The cell line used may have very low permeability to Ara-F-NAD+. | • Increase incubation time or concentration (perform a dose-response and time-course experiment).• Verify cell viability; dead cells will not actively take up the compound. | |
| 3. Inefficient Extraction: The metabolite extraction protocol may not be effectively lysing cells or precipitating proteins, leaving Ara-F-NAD+ in the pellet.[8] | • Ensure the use of ice-cold extraction solvent (e.g., 80% methanol).• Ensure complete cell lysis by scraping cells in the extraction solvent.• Vortex samples thoroughly after adding the solvent. | |
| 4. LC-MS/MS Method Not Optimized: The instrument may not be sensitive enough, or the wrong MRM (Multiple Reaction Monitoring) transitions are being monitored. | • Optimize MS parameters using a pure standard of Ara-F-NAD+ to find the most sensitive and specific parent/daughter ion transitions.• Ensure the chromatographic method is appropriate for separating polar molecules like nucleotides (HILIC is often preferred).[18] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Different wells have a different number of cells, leading to varied uptake amounts. | • Be meticulous with cell counting and seeding.• Normalize the final quantified amount to the total protein concentration or cell number in each replicate well.[19] |
| 2. Inconsistent Washing: Residual extracellular compound is not being removed uniformly. | • Standardize the washing procedure: use a fixed volume of ice-cold PBS and a consistent number of washes for every well. | |
| 3. Edge Effects in Plate: Cells in the outer wells of a multi-well plate may behave differently due to temperature and evaporation gradients. | • Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to create a humidity barrier. | |
| High Background Signal | 1. Contamination: Contamination in the extraction solvent, buffers, or on the LC-MS/MS system. | • Run a "blank" sample (extraction solvent only) and a "mock" sample (cells not treated with Ara-F-NAD+ but processed identically). |
| 2. Adsorption to Plasticware: The compound may adsorb to the surface of the culture plate, leading to artificially high readings if cells are lysed directly in the well.[16][17] | • After washing, lyse cells and then transfer the lysate to a new microcentrifuge tube for the protein precipitation/extraction step. | |
| 3. Matrix Effects: Components from the cell lysate interfere with the ionization of Ara-F-NAD+ in the mass spectrometer. | • Use a stable isotope-labeled internal standard for Ara-F-NAD+ if available to correct for matrix effects.• Optimize the sample cleanup and chromatographic separation to better resolve Ara-F-NAD+ from interfering compounds. |
Quantitative Data Tables
Direct quantitative data for the intracellular uptake of Ara-F-NAD+ is not widely published. However, data from studies on NAD+ and its common precursors can provide a useful reference for expected physiological concentrations and the magnitude of change upon supplementation.
Table 1: Typical Intracellular Concentrations of NAD+ in Mammalian Cells
| Cell Line | Condition | Intracellular NAD+ Concentration | Citation(s) |
| Various Mammalian Cells | Baseline | 0.2 - 0.5 mM | [20] |
| Rat Liver | Baseline | ~1 µmole per gram wet weight | [21] |
| HEK293T | Baseline | ~100 - 350 µM | [15] |
Table 2: Example of NAD+ Pool Modulation by Precursor Supplementation
| Cell Line | Precursor | Treatment | Fold Increase in NAD+ | Citation(s) |
| HaCaT | Nicotinamide Riboside (NR) | 100 µM for 4 hours | ~3-fold | [9] |
| HepG2 | Dihydronicotinamide Riboside (NRH) | 100 µM for 24 hours | ~15-fold | [8] |
Note: These values serve as a general guide. The uptake and resulting intracellular concentration of Ara-F-NAD+ will be highly dependent on the specific cell line, concentration, and incubation time used.
Experimental Protocols
Protocol: Quantification of Intracellular Ara-F-NAD+ using LC-MS/MS
This protocol provides a robust method for measuring the amount of Ara-F-NAD+ taken up by adherent cells in culture.
Materials and Reagents:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Ara-F-NAD+ (high purity standard)
-
6-well or 12-well tissue culture-treated plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
LC-MS/MS system with a HILIC column
Methodology:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Culture for 24-48 hours to allow for adherence and recovery. Prepare 3-4 replicate wells for each condition.
-
-
Compound Treatment:
-
Prepare a stock solution of Ara-F-NAD+ in an appropriate solvent (e.g., water or DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing Ara-F-NAD+. Include a "vehicle control" group (medium with solvent but no Ara-F-NAD+).
-
Incubate for the desired amount of time (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
-
Metabolite Extraction (Critical Step):
-
Place the culture plate on ice.
-
Quickly aspirate the treatment medium.
-
Wash the cell monolayer 3 times with 2 mL of ice-cold PBS per well to remove all extracellular compound.
-
After the final wash, aspirate all residual PBS completely.
-
Add 500 µL of ice-cold Extraction Solvent (-80°C) directly to the cell monolayer in each well.
-
Immediately use a cell scraper to scrape the cells into the solvent. Pipette the cell lysate/solvent mixture up and down several times to ensure homogeneity.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes for 30 seconds.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 50 µL) of LC-MS grade water for analysis. Vortex and centrifuge again to remove any insoluble material.
-
Transfer the final supernatant to an LC-MS autosampler vial.
-
-
Data Normalization:
-
In a parallel set of wells treated identically, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration in these lysates using a BCA Protein Assay.
-
The final amount of Ara-F-NAD+ measured by LC-MS/MS should be normalized to the average protein content to account for any differences in cell number between wells. The final result can be expressed as pmol Ara-F-NAD+ / mg protein.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for polar nucleotide compounds. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable.
-
Develop a standard curve using a serial dilution of the pure Ara-F-NAD+ standard to allow for absolute quantification.
-
Monitor the specific parent-to-daughter ion transition(s) for Ara-F-NAD+ determined during method optimization.
-
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for quantifying Ara-F-NAD+ uptake.
Caption: Potential pathways for cellular uptake and metabolism of Ara-F-NAD+.
Caption: Troubleshooting flowchart for "No or Low Signal" results.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD(P)H binding configurations revealed by time-resolved fluorescence and two-photon absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescent analog of nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetically encoded fluorescent indicator for imaging NAD+/NADH ratio changes in different cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. infoscience.epfl.ch [infoscience.epfl.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Emerging therapeutic roles for NAD+ metabolism in mitochondrial and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparing the efficacy of Ara-F-NAD+ to other CD38 inhibitors like 78c
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of two prominent CD38 inhibitors: Ara-F-NAD+, a covalent competitive inhibitor, and 78c, a potent uncompetitive inhibitor. The information presented herein is compiled from preclinical research to assist in the evaluation and selection of appropriate tools for NAD+ metabolism research and therapeutic development.
At a Glance: Key Differences
| Feature | Ara-F-NAD+ | 78c |
| Mechanism of Action | Covalent, Competitive | Reversible, Uncompetitive |
| Potency (IC50) | ~61.1 nM - 169 nM (Human CD38) | 7.3 nM (Human CD38), 1.9 nM (Mouse CD38) |
| Reversibility | Irreversible (Covalent) | Reversible |
| In Vivo Data | Limited | Extensive, showing increased NAD+ levels and amelioration of age-related metabolic dysfunction |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Ara-F-NAD+ and 78c based on available experimental data.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action | Reference |
| Ara-F-NAD+ | Human CD38 | 169 nM | - | Competitive | |
| 78c | Human CD38 | 7.3 nM | ~9 nM | Uncompetitive | |
| 78c | Mouse CD38 | 1.9 nM | - | Uncompetitive |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration.
Mechanism of Action and Signaling Pathways
CD38 is a key enzyme that regulates intracellular NAD+ levels through its NADase activity. Both Ara-F-NAD+ and 78c inhibit this activity, but through distinct mechanisms.
Ara-F-NAD+ , as a competitive inhibitor, directly competes with the natural substrate NAD+ for binding to the active site of the CD38 enzyme. Its covalent nature suggests a prolonged and potentially irreversible inhibition.
78c , on the other hand, is an uncompetitive inhibitor. It binds to the enzyme-substrate complex (CD38-NAD+), preventing the enzyme from converting NAD+ to its products. This type of inhibition becomes more effective at higher substrate concentrations.
The inhibition of CD38 by either compound leads to an increase in intracellular NAD+ levels. Elevated NAD+ can then activate downstream signaling pathways, most notably those mediated by sirtuins (e.g., SIRT1), which are involved in a wide range of cellular processes including metabolism, DNA repair, and inflammation.
Below are diagrams illustrating the distinct inhibitory mechanisms and the general CD38 signaling pathway.
Ara-F-NAD+: A Specific Tool for Targeting CD38 Over Other NAD+ Consuming Enzymes
A Comparative Guide for Researchers
In the landscape of NAD+ metabolism research, the ability to selectively target specific NAD+-consuming enzymes is paramount for elucidating their distinct roles in cellular processes and for the development of targeted therapeutics. Ara-F-NAD+, an arabino analogue of NAD+, has emerged as a potent and specific inhibitor of the ectoenzyme CD38, a key regulator of cellular NAD+ levels. This guide provides a comprehensive comparison of Ara-F-NAD+ specificity for CD38 over other major NAD+-consuming enzymes, including SARM1, Poly(ADP-ribose) polymerases (PARPs), and sirtuins, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The specificity of an inhibitor is quantitatively defined by its inhibitory concentration (IC50) or inhibition constant (Ki) against its target enzyme compared to other enzymes. The following table summarizes the available data for Ara-F-NAD+.
| Enzyme Family | Specific Enzyme | Ara-F-NAD+ IC50/Ki | Evidence of Inhibition |
| ADP-ribosyl Cyclases | CD38 | 169 nM (IC50) | Yes[1][2] |
| TIR Domain NADases | SARM1 | Not an inhibitor[3] | No[3] |
| Poly(ADP-ribose) Polymerases | PARP1, PARP2, etc. | No data available | Not reported |
| Sirtuins | SIRT1-7 | No data available | Not reported |
Key Finding: Current research strongly indicates that Ara-F-NAD+ is a potent inhibitor of CD38, while it does not inhibit SARM1.[3] There is currently no published evidence to suggest that Ara-F-NAD+ inhibits PARPs or sirtuins. This highlights the high degree of specificity of Ara-F-NAD+ for CD38.
Signaling Pathways and Experimental Workflow
To understand the context of Ara-F-NAD+ action, it is crucial to visualize the interplay of NAD+ consuming enzymes and the workflow for validating inhibitor specificity.
References
Comparative Analysis of Ara-F-NAD+ Cross-Reactivity with PARPs and Sirtuins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential cross-reactivity of the NAD+ analogue, Ara-F-NAD+, with Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins. Due to the current lack of direct experimental data on Ara-F-NAD+ with these enzyme families, this document synthesizes information on related NAD+ analogues to provide a predictive framework and detailed experimental protocols for empirical validation.
Ara-F-NAD+, an arabinose-based analogue of nicotinamide adenine dinucleotide (NAD+), is primarily recognized as a potent and reversible inhibitor of the NAD-glycohydrolase CD38. Its structural modification, specifically the presence of a fluorine atom at the 2' position of the arabinose sugar, raises important questions about its potential interactions with other major NAD+-dependent enzyme families, namely PARPs and Sirtuins. Understanding the selectivity profile of Ara-F-NAD+ is crucial for its application as a specific chemical probe and for the development of targeted therapeutics.
This guide presents a comparative overview of the substrate and inhibitor specificities of PARPs and Sirtuins for various NAD+ analogues, with a focus on modifications that may inform the potential behavior of Ara-F-NAD+. Furthermore, detailed experimental protocols are provided to enable researchers to directly assess the cross-reactivity of Ara-F-NAD+ in their own laboratories.
Quantitative Comparison of NAD+ Analogues with PARP and Sirtuin Enzymes
To provide a basis for predicting the potential interaction of Ara-F-NAD+ with PARPs and Sirtuins, the following tables summarize kinetic data for various NAD+ analogues with these enzymes. The data highlights how modifications to the NAD+ scaffold can influence enzyme activity and inhibition.
Table 1: Kinetic Parameters of NAD+ Analogues with PARP Enzymes
| NAD+ Analogue | PARP Isoform | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| NAD+ | PARP1 | 212.9 | 26.0 | 0.122 | [1] |
| ADO-3′-N3-NAD+ | PARP1 | 524.8 | 3.8 | 0.0072 | [1] |
| 6-alkyne-NAD | PARP1 | - | - | 12-fold lower than NAD+ | [2] |
| 8-alkyne-NAD | PARP1 | - | - | - | [2] |
| 6-alkyne-NAD | Tankyrase-1 | - | - | 4-fold lower than NAD+ | [2] |
| Benzamide Adenine Dinucleotide (BAD) | PARP1 | - | - | Inhibitor | [3] |
Table 2: Inhibition Constants (IC50) and Kinetic Parameters of Analogues and Inhibitors with Sirtuin Enzymes
| Compound | Sirtuin Isoform | IC50 (µM) | Km (µM) for NAD+ | kcat (s-1) | Notes | Reference |
| NADH | hSIRT1 | ~15,000 | - | - | Competitive inhibitor | [4] |
| NADH | hSIRT2 | ~11,000 | - | - | Competitive inhibitor | [4] |
| NADH | ySir2 | ~15,000 | - | - | Competitive inhibitor | [4] |
| NADH | HST2 | ~28,000 | - | - | Competitive inhibitor | [4] |
| Nicotinamide | SIRT1 | 30-200 | - | - | Non-competitive inhibitor | [5] |
| EX-527 | SIRT1 | 0.038-0.098 | - | - | Potent inhibitor | [6] |
| Trifluoroacetylated p53 peptide | SIRT1 | - | - | - | Tight-binding acetyl-lysine analogue | [7] |
| NAD+ | SIRT1 | - | 132-550 | 0.093-0.125 | Substrate | [8][9] |
| NAD+ | SIRT2 | - | ~100 | - | Substrate | [9] |
Experimental Protocols
To facilitate the direct investigation of Ara-F-NAD+ cross-reactivity, the following are detailed protocols for in vitro enzymatic assays for selected PARP and Sirtuin isoforms.
PARP1 Enzymatic Assay Protocol (Fluorometric)
This assay measures the consumption of NAD+ by PARP1, which is coupled to a fluorescent readout.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (as a positive control)
-
Ara-F-NAD+ (test compound)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Nicotinamidase
-
Developer Reagent (e.g., a reagent that reacts with the product of the nicotinamidase reaction to produce a fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction master mix containing PARP Assay Buffer, activated DNA, and nicotinamidase.
-
In the wells of a 96-well plate, add the reaction master mix.
-
Add NAD+ (positive control), Ara-F-NAD+ (test compound at various concentrations), or buffer (negative control) to the respective wells.
-
To initiate the reaction, add recombinant PARP1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Developer Reagent.
-
Incubate for a further 15 minutes at 37°C to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 450 nm and emission at 530 nm).
-
Calculate the percentage of PARP1 activity in the presence of Ara-F-NAD+ relative to the NAD+ control.
SIRT1 Fluorescence-Based Deacetylase Assay Protocol
This assay measures the deacetylase activity of SIRT1 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT1 substrate)
-
NAD+ (as a co-substrate and positive control)
-
Ara-F-NAD+ (test compound)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In the wells of a 96-well plate, add SIRT1 Assay Buffer.
-
Add the fluorogenic acetylated peptide substrate to all wells.
-
Add NAD+ (positive control), Ara-F-NAD+ (test compound at various concentrations), or buffer (to test for NAD+-dependency) to the respective wells.
-
To initiate the reaction, add recombinant SIRT1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate signal development by adding the Developer solution.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Determine the effect of Ara-F-NAD+ on SIRT1 activity by comparing the fluorescence signal to the NAD+ control.
Visualizations
The following diagrams illustrate key signaling pathways and a proposed experimental workflow.
PARP1 Signaling Pathway in DNA Damage Response.
SIRT1 Signaling in Metabolic Regulation.
Workflow for Ara-F-NAD+ Cross-Reactivity Testing.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. scribd.com [scribd.com]
- 3. PARP2 Colorimetric Assay Kit | Scientist.com [app.scientist.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sirtuin Chemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Ara-F-NAD+ and nicotinamide riboside on cellular NAD+ levels
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial Scope: This guide was intended to provide a comparative analysis of Ara-F-NAD+ and nicotinamide riboside (NR) on cellular NAD+ levels. However, a comprehensive search of scientific literature and publicly available data sources did not yield any specific information regarding "Ara-F-NAD+" and its effects on cellular NAD+ metabolism. Therefore, this guide will focus exclusively on providing a detailed analysis of nicotinamide riboside's impact on cellular NAD+ levels, supported by experimental data and methodologies.
Nicotinamide Riboside (NR): A Potent NAD+ Precursor
Nicotinamide riboside (NR) is a pyridine-nucleoside form of vitamin B3 that functions as a precursor to nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical coenzyme in all living cells, central to metabolism and cellular energy production.[3][4] Levels of NAD+ decline with age and under conditions of metabolic stress, and boosting NAD+ levels is a key area of interest in aging research and for the potential treatment of various diseases.[4][5] Oral supplementation with NR has been shown to effectively increase NAD+ levels in multiple tissues.[6]
Quantitative Data on the Effect of Nicotinamide Riboside on NAD+ Levels
The following table summarizes quantitative data from various studies on the effects of nicotinamide riboside supplementation on cellular and tissue NAD+ levels.
| Study Focus | Model System | NR Dosage | Treatment Duration | Tissue/Cell Type | Observed Increase in NAD+ | Reference |
| Cellular NAD+ boosting | Cultured mammalian cells (C2C12 myotubes, Hepa1.6, HEK293T) | 0.5 mM | 24 hours | Whole cells | Significant increase in total intracellular NAD+ content. | [7] |
| In vivo NAD+ boosting | C57Bl/6J mice | 400 mg/kg/day | 1 week | Liver and quadriceps muscle | Significant increase in NAD+ content in both liver and muscle. | [7] |
| Human cerebral NAD+ levels | Healthy human volunteers | 900 mg (acute dose) | 4 hours post-ingestion | Brain | Mean NAD+ concentration increased from 0.392 ± 0.058 mM to 0.458 ± 0.053 mM. | [8] |
| Sirtuin activation | In vitro | 1 mM | N/A | Purified SIRT5 enzyme | Increased deacetylation of p53K382Ac by almost 460%. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to measure cellular NAD+ levels in the context of nicotinamide riboside supplementation.
Measurement of Cellular NAD+ Levels using HPLC
High-Performance Liquid Chromatography (HPLC) is a highly quantitative method for determining NAD+ levels in cells and tissues.
Protocol Outline:
-
Sample Preparation:
-
Cells are grown in a multi-well plate. For each experimental condition, parallel wells are used for NAD+ measurement and protein concentration normalization.
-
Cells are lysed, and proteins are precipitated using an acid extraction method, typically with perchloric acid (HClO4).
-
The acid extract is then neutralized with a potassium carbonate solution.
-
The neutralized extract is centrifuged to remove precipitated salts, and the supernatant is collected for analysis.
-
-
HPLC Analysis:
-
An aliquot of the supernatant (e.g., 50–100 μL) is injected into the HPLC system.
-
Separation is achieved using a reverse-phase column.
-
The mobile phase typically consists of a phosphate buffer and an organic modifier like methanol, run on a gradient to elute the compounds.
-
NAD+ is detected by its UV absorbance at a specific wavelength (typically 254 nm).
-
-
Quantification:
-
A standard curve is generated using known concentrations of pure NAD+.
-
The concentration of NAD+ in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
-
The final NAD+ levels are normalized to the protein concentration of the corresponding cell lysate.
-
Measurement of Cellular NAD+ Levels using a Luminescent-Based Assay
Luminescent-based assays provide a sensitive and high-throughput method for measuring NAD+ and NADH.
Protocol Outline:
-
Sample Preparation:
-
Cells or tissues are homogenized in a suitable lysis buffer.
-
For NAD+ measurement, NADH is degraded by treating the lysate with an acid solution.
-
For NADH measurement, NAD+ is degraded by treating the lysate with a basic solution.
-
The samples are then neutralized.
-
-
Luminescent Reaction:
-
The assay utilizes a cycling reaction where NAD+ (or NADH) is a limiting component.
-
A specific reagent, often containing a reductase and a pro-luciferin substrate, is added to the sample.
-
In the presence of NAD+, the reductase is activated, leading to the conversion of the pro-luciferin to luciferin.
-
Luciferase then acts on luciferin to produce light.
-
-
Detection and Quantification:
-
The luminescence signal is measured using a luminometer.
-
The light output is directly proportional to the amount of NAD+ (or NADH) in the sample.
-
A standard curve is used to quantify the NAD+ concentration.
-
Signaling Pathways and Experimental Workflows
Nicotinamide Riboside to NAD+ Biosynthesis Pathway
Nicotinamide riboside is converted to NAD+ through a salvage pathway. This pathway is a key mechanism for maintaining cellular NAD+ pools.
Caption: The metabolic pathway of Nicotinamide Riboside (NR) conversion to NAD+.
NAD+ Dependent Signaling and Sirtuin Activation
Increased cellular NAD+ levels, facilitated by precursors like nicotinamide riboside, directly impact the activity of NAD+-dependent enzymes, most notably the sirtuins. Sirtuins are a class of proteins that play crucial roles in cellular processes like DNA repair, inflammation, and metabolism.
Caption: Increased NAD+ from NR activates sirtuins, regulating key cellular functions.
Comparative Experimental Workflow for Assessing NAD+ Boosters
The following diagram illustrates a generalized experimental workflow for comparing the efficacy of different NAD+ precursors, which would be applicable if data for Ara-F-NAD+ were available.
Caption: A generalized workflow for comparing the effects of NAD+ precursors.
References
- 1. goldmanlaboratories.com [goldmanlaboratories.com]
- 2. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Ara-F-NAD+ on CD38 Hydrolase and Cyclase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Ara-F-NAD+ on the dual enzymatic activities of CD38—NAD+ glycohydrolase (hydrolase) and ADP-ribosyl cyclase (cyclase). Experimental data and detailed protocols are presented to support the validation of Ara-F-NAD+ as a potent, covalent inhibitor of CD38, alongside a comparison with other alternative inhibitors.
Introduction to CD38 and its Dual Enzymatic Functions
Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein that plays a crucial role in NAD+ metabolism and calcium signaling. As a multifunctional enzyme, CD38 exhibits two primary catalytic activities:
-
NAD+ Glycohydrolase (Hydrolase) Activity: The predominant function, where CD38 hydrolyzes NAD+ to adenosine diphosphate-ribose (ADPR) and nicotinamide.
-
ADP-ribosyl Cyclase (Cyclase) Activity: A less frequent reaction where CD38 cyclizes NAD+ to form cyclic ADP-ribose (cADPR), a potent second messenger for calcium mobilization.
Given the critical role of NAD+ in cellular processes and the implications of CD38 activity in various diseases, including cancer and age-related metabolic dysfunction, the development and validation of CD38 inhibitors are of significant interest. Ara-F-NAD+ (2'-Deoxy-2'-fluoroarabinosyl-nicotinamide adenine dinucleotide) is a well-established, mechanism-based inhibitor of CD38.
Ara-F-NAD+: A Potent Covalent Inhibitor of CD38
Ara-F-NAD+ acts as a covalent and competitive inhibitor of the NADase activity of CD38. Its mechanism involves the formation of a covalent intermediate with a key glutamate residue (E226) in the active site of CD38, leading to irreversible inhibition. This potent inhibition effectively blocks both the hydrolase and cyclase functions of the enzyme.
Comparative Analysis of CD38 Inhibitors
While Ara-F-NAD+ is a broad inhibitor of both CD38 activities, other compounds have been identified that exhibit selectivity for either the hydrolase or cyclase function. This allows for a more nuanced investigation of the distinct roles of each enzymatic activity.
| Inhibitor | Target Activity | Mechanism of Action | IC50 / Ki | Reference(s) |
| Ara-F-NAD+ | Hydrolase & Cyclase | Covalent, Competitive | 169 nM (NADase) | |
| 78c | Primarily Hydrolase | Competitive | Ki: 9.7 ± 1.5 nM (Hydrolase)Ki: 100 ± 28 nM (Cyclase) | |
| Apigenin | Primarily Hydrolase | Competitive | ~15 µM (NADase) | |
| Quercetin | Primarily Cyclase | Competitive | - | |
| Isatuximab | Allosteric Inhibition | Allosteric | N/A |
Note: The IC50 for Ara-F-NAD+ is for the overall NADase activity. It is reported to cause almost complete inhibition of both hydrolase and cyclase activities.
Experimental Protocols
Measuring CD38 Hydrolase Activity
A common method for determining CD38 hydrolase activity is a fluorescence-based assay using the NAD+ analog, 1,N⁶-etheno-NAD+ (ε-NAD+), as a substrate.
-
Reagents:
-
Recombinant human CD38 enzyme
-
ε-NAD+ substrate
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Inhibitor (Ara-F-NAD+ or other compounds)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the CD38 enzyme to each well of the microplate, followed by the inhibitor at various concentrations.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the ε-NAD+ substrate.
-
Monitor the increase in fluorescence (excitation ~300 nm, emission ~410 nm) over time using a fluorescence plate reader. The product, ε-ADPR, is fluorescent.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
Measuring CD38 Cyclase Activity
The cyclase activity of CD38 can be measured using a similar fluorescence-based assay with nicotinamide guanine dinucleotide (NGD+) as the substrate.
-
Reagents:
-
Recombinant human CD38 enzyme
-
NGD+ substrate
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Inhibitor (Ara-F-NAD+ or other compounds)
-
96-well black microplate
-
-
Procedure:
-
Follow the same initial steps as the hydrolase assay for inhibitor and enzyme preparation.
-
Initiate the reaction by adding the NGD+ substrate.
-
The product of the cyclase reaction, cyclic GDP-ribose (cGDPR), is fluorescent. Monitor the increase in fluorescence (excitation ~300 nm, emission ~410 nm) over time.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor for the cyclase activity.
-
Visualizing CD38 Signaling and Inhibition
CD38 Signaling Pathway
Caption: CD38 metabolizes extracellular NAD+ and NMN.
Experimental Workflow for Validating Ara-F-NAD+ Inhibition
Caption: Workflow for assessing CD38 inhibition.
Logical Relationship of CD38 Inhibition
Caption: Ara-F-NAD+ blocks both CD38 activities.
A Head-to-Head Comparison of Ara-F-NAD⁺ and Flavonoid-Based CD38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme CD38 has emerged as a critical therapeutic target due to its primary role as a consumer of nicotinamide adenine dinucleotide (NAD⁺), a vital coenzyme in cellular metabolism and signaling.[1][2][3] The age-related decline in NAD⁺ levels is linked to a range of metabolic and age-related diseases, making the inhibition of CD38 a promising strategy for "NAD⁺ boosting" therapies.[1][4] This guide provides an objective, data-driven comparison between two prominent classes of small-molecule CD38 inhibitors: the mechanism-based NAD⁺ analogue Ara-F-NAD⁺ and naturally occurring flavonoid-based inhibitors.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
CD38 is a multifunctional enzyme with two primary catalytic activities: an NAD⁺ glycohydrolase (NADase) activity, which hydrolyzes NAD⁺ to ADP-ribose (ADPR) and nicotinamide, and an ADP-ribosyl cyclase activity, which produces cyclic ADP-ribose (cADPR).[1][5][6] Both reactions consume NAD⁺. By inhibiting these activities, CD38 inhibitors prevent NAD⁺ degradation, leading to increased intracellular NAD⁺ levels. This, in turn, enhances the activity of NAD⁺-dependent enzymes such as sirtuins, which play key roles in metabolism, DNA repair, and longevity.[1][7]
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Targeting CD38-dependent NAD+ metabolism to mitigate multiple organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longevitybox.co.uk [longevitybox.co.uk]
- 5. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Precision of Ara-F-NAD+: A Comparative Analysis in Preclinical Research
For Immediate Release
In the dynamic landscape of therapeutic development, particularly in oncology and age-related diseases, the modulation of nicotinamide adenine dinucleotide (NAD+) metabolism has emerged as a promising strategy. Central to this approach is the inhibition of CD38, a primary NAD+-consuming enzyme. This guide offers a comprehensive comparison of Ara-F-NAD+, a fluorinated NAD+ analog, with other notable CD38 inhibitors, focusing on their on-target effects demonstrated in preclinical models. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview to inform future research and development endeavors.
On-Target Efficacy: A Head-to-Head Comparison
Ara-F-NAD+ and its precursor, Ara-F-NMN, have been identified as potent inhibitors of the NADase activity of CD38.[1][2] These molecules function as covalent competitive inhibitors, binding to the enzyme and preventing the degradation of NAD+.[1] This mechanism of action is distinct from other classes of CD38 inhibitors, offering a different pharmacological profile.
To provide a clear comparison, the following table summarizes the on-target effects of Ara-F-NAD+ and other representative CD38 inhibitors based on available preclinical data.
| Compound Class | Specific Compound(s) | Mechanism of Action | Target | IC50/Ki | Preclinical Models | Key On-Target Effects |
| Fluorinated NAD+ Analog | Ara-F-NAD+ | Covalent Competitive Inhibitor | CD38 NADase | 169 nM (IC50) [1] | Biochemical Assays | Direct inhibition of CD38 NADase activity. [1][2] |
| Ara-F-NMN | Covalent Competitive Inhibitor | CD38 NADase | 69 nM (IC50) [1] | Biochemical Assays | Direct inhibition of CD38 NADase activity. [1][2] | |
| Thiazoloquin(az)olin(on)e | 78c | Reversible Uncompetitive Inhibitor | CD38 NADase | Low nanomolar (Ki) [3] | Mouse models of aging and metabolic dysfunction | Reverses age-related NAD+ decline, improves glucose tolerance, muscle and cardiac function. [3] |
| Flavonoids | Apigenin, Quercetin | Competitive Inhibitor | CD38 NADase | Micromolar range [1] | Mouse models of neuroinflammation and fibrosis | Increases NAD+ levels, suppresses neuroinflammation and fibrosis. [4][5] |
| Monoclonal Antibody | Isatuximab | Inhibition of catalytic activity (and cytotoxic effects) | CD38 | Not specified for NADase inhibition [1] | Preclinical melanoma model | Inhibits CD38 NADase activity, potential synergy with immunotherapy. [1] |
Note: While Ara-F-NAD+ and Ara-F-NMN show potent enzymatic inhibition, in vivo data from preclinical models is not as extensively reported in the reviewed literature compared to other compounds like 78c and flavonoids. One source suggests that the therapeutic potential of NAD+ analog inhibitors may be limited by a potential lack of specificity for other NAD+-dependent enzymes, which could restrict their in vivo applicability.[1]
Delving into the Experimental Details
The following sections provide an overview of the methodologies employed in the key experiments cited in this guide.
Determination of CD38 NADase Inhibitory Activity
Objective: To quantify the potency of compounds in inhibiting the NAD-glycohydrolase (NADase) activity of CD38.
Protocol:
-
Recombinant human or murine CD38 enzyme is incubated with varying concentrations of the test compound (e.g., Ara-F-NAD+, 78c, flavonoids).
-
The enzymatic reaction is initiated by the addition of the substrate, NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
The amount of remaining NAD+ or the formation of the product, nicotinamide, is measured. This is often accomplished using a fluorescent assay where the cycling of NAD+ leads to a fluorescent product, or by high-performance liquid chromatography (HPLC).
-
The inhibitory activity is calculated based on the reduction in NAD+ consumption in the presence of the inhibitor compared to a control without the inhibitor.
-
IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.[2]
In Vivo Assessment of CD38 Inhibition in Mouse Models
Objective: To evaluate the on-target effects of CD38 inhibitors on tissue NAD+ levels and physiological outcomes in living organisms.
Protocol:
-
Animal Model: Age-matched wild-type or specific disease model mice (e.g., models for aging, metabolic syndrome, or neuroinflammation) are used.
-
Compound Administration: The CD38 inhibitor (e.g., 78c, apigenin) or a vehicle control is administered to the mice, typically through oral gavage or inclusion in the diet.
-
Treatment Duration: The treatment period can range from several days to months, depending on the study's endpoint.
-
Tissue Collection: At the end of the treatment period, various tissues (e.g., liver, muscle, heart, brain) are collected for analysis.
-
NAD+ Measurement: NAD+ levels in the collected tissues are quantified using methods such as HPLC or enzymatic cycling assays.
-
Physiological and Metabolic Phenotyping: A battery of tests is performed to assess the physiological impact of the treatment. This can include glucose tolerance tests, measurements of muscle function and exercise capacity, and cardiac function assessments.[3]
-
Molecular Analysis: Tissues are further analyzed to measure the activity of downstream NAD+-dependent enzymes like sirtuins and PARPs, and to assess the phosphorylation status of proteins in key signaling pathways such as AMPK and mTOR.[3]
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Ara-F-NAD+ in modulating NAD+ dependent pathways.
Caption: A typical experimental workflow for evaluating CD38 inhibitors in preclinical models.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NADase enzyme CD38: an emerging pharmacological target for Systemic Sclerosis, Systemic Lupus Erythematosus and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ara-F-NAD+ Across Species-Specific CD38 Orthologs
For Immediate Release
A comprehensive analysis of the inhibitory potency of Ara-F-NAD+, a covalent inhibitor of the NAD+-glycohydrolase CD38, reveals significant species-specific differences in its efficacy. This guide provides a comparative summary of the available experimental data on the half-maximal inhibitory concentration (IC50) of Ara-F-NAD+ against human and other species' CD38 orthologs, details the experimental protocols for assessing its potency, and visualizes the key pathways and workflows involved. This information is critical for researchers in drug development and cellular metabolism to accurately model and predict the therapeutic effects of Ara-F-NAD+ in different preclinical models.
Quantitative Comparison of Ara-F-NAD+ Potency
The inhibitory effect of Ara-F-NAD+ on the NADase activity of CD38 has been quantified for the human ortholog, with conflicting values reported in the literature. A recent study determined the IC50 to be 61.1 nM[1]. An earlier review reported a value of 169 nM[2][3]. To date, specific IC50 values for mouse and rat CD38 orthologs have not been prominently reported in the literature, highlighting a critical gap in the comparative pharmacology of this inhibitor.
| Species | CD38 Ortholog | IC50 (nM) | Reference(s) |
| Human | Recombinant hCD38 | 61.1 | [1] |
| Human | Not Specified | 169 | [2][3] |
| Mouse | Recombinant mCD38 | Data Not Available | - |
| Rat | Recombinant rCD38 | Data Not Available | - |
Experimental Protocols
The determination of the inhibitory potency of Ara-F-NAD+ against CD38 NADase activity is typically performed using a fluorometric enzymatic assay. The following protocol is a synthesis of methodologies described in the literature[1].
Objective: To determine the IC50 value of Ara-F-NAD+ for the NAD-glycohydrolase (NADase) activity of a specific CD38 ortholog.
Materials:
-
Recombinant CD38 enzyme (species-specific)
-
Ara-F-NAD+
-
Nicotinamide adenine dinucleotide (NAD+)
-
Bovine serum albumin (BSA)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the recombinant CD38 enzyme in assay buffer.
-
Prepare a serial dilution of Ara-F-NAD+ in assay buffer to cover a range of concentrations (e.g., from 1 nM to 10 µM).
-
-
Assay Reaction:
-
In a 96-well black microplate, combine the following in each well:
-
Recombinant CD38 enzyme (e.g., 0.3 ng)
-
Bovine serum albumin (e.g., 1 µg)
-
Varying concentrations of Ara-F-NAD+
-
Assay buffer to a final pre-incubation volume (e.g., 16 µL).
-
-
Include control wells with no inhibitor.
-
-
Pre-incubation:
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2 hours) to allow the inhibitor to bind to the enzyme[1].
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding a solution of NAD+ to each well to a final concentration near the Km of the enzyme (e.g., 2.5 µM)[1].
-
-
Measurement:
-
Immediately measure the decrease in NAD+ fluorescence or the increase in a fluorescent product over time using a fluorometric plate reader. The excitation and emission wavelengths will depend on the specific fluorescent properties of NAD+ or the reporter substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Ara-F-NAD+ that inhibits 50% of the CD38 NADase activity.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the CD38 signaling pathway and the experimental workflow for determining inhibitor potency.
Caption: The CD38 ectoenzyme metabolizes extracellular NAD+ and NMN.
Caption: Workflow for determining the IC50 of Ara-F-NAD+ against CD38.
References
Independent Validation of Published Ara-F-NAD+ Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published experimental results for Ara-F-NAD+ (2'-Deoxy-2'-fluoroarabinosyl-β-nicotinamide adenine dinucleotide), a potent inhibitor of the NADase activity of CD38. The objective is to offer an independent validation perspective by comparing its performance with alternative CD38 inhibitors, supported by available experimental data.
Executive Summary
Ara-F-NAD+ is an analog of nicotinamide adenine dinucleotide (NAD+) that has been identified as a powerful and reversible, slow-binding inhibitor of CD38 NADase.[1] CD38 is a key enzyme responsible for the degradation of NAD+, a critical coenzyme in cellular metabolism and signaling.[2] Inhibition of CD38 is a promising therapeutic strategy for age-related metabolic dysfunction and other diseases.[3] This guide summarizes the quantitative data on Ara-F-NAD+ and its analogs, details relevant experimental protocols, and provides a comparative overview with other classes of CD38 inhibitors. It is important to note that while initial studies have demonstrated the potent inhibitory activity of Ara-F-NAD+, there is a lack of extensive independent validation in the published literature. Comparisons with other inhibitors are based on data from separate studies, which may not be directly comparable due to variations in experimental conditions.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of Ara-F-NAD+ and its analogs against the NADase activity of CD38 has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values from a key study.
| Compound Name | Modification Site | IC50 (nM) | Reference |
| Ara-F-NAD+ | Nicotinamide Riboside | 169 | [2] |
| Ara-F-NMN | Nicotinamide Riboside | 69 | [2] |
| 2'-Cl-ara-NAD+ | Nicotinamide Riboside | Potent | [4] |
| 78c | Thiazoloquin(az)olin(on)e | 7.3 | [2] |
| Apigenin | Flavonoid | ~10,300 | [5] |
| Quercetin | Flavonoid | ~14,800 | [5] |
Note: IC50 values for 78c, Apigenin, and Quercetin are from separate studies and are provided for comparative context. Direct comparison should be made with caution due to potential differences in assay conditions.
Experimental Protocols
Synthesis and Purification of Ara-F-NAD+
A detailed, publicly available, step-by-step protocol for the complete chemical or enzymatic synthesis and purification of Ara-F-NAD+ is not readily found in the reviewed literature. However, the synthesis of the precursor 2'-deoxy-2'-fluoro-β-d-arabinonucleosides has been described.[6][7] The general approach for synthesizing NAD+ analogs often involves either enzymatic condensation of the corresponding mononucleotides or chemical coupling methods.
General Enzymatic Synthesis Approach (Hypothetical for Ara-F-NAD+):
-
Phosphorylation of Ara-F-nicotinamide riboside: The precursor, 2'-deoxy-2'-fluoroarabinosyl-nicotinamide, would first be phosphorylated to yield Ara-F-nicotinamide mononucleotide (Ara-F-NMN).
-
Condensation with ATP: The resulting Ara-F-NMN would then be enzymatically coupled with adenosine triphosphate (ATP) using an enzyme such as NAD+ synthetase or a similar ligase to form Ara-F-NAD+.
-
Purification: Purification of the final product would likely involve techniques such as high-performance liquid chromatography (HPLC) to separate Ara-F-NAD+ from unreacted substrates and byproducts.[8][9]
CD38 NADase Activity Assay
The inhibitory activity of Ara-F-NAD+ is determined by measuring its effect on the NADase activity of CD38. This is typically done using a fluorometric assay that monitors the hydrolysis of an NAD+ analog.
Principle: The assay measures the decrease in a fluorescent NAD+ substrate (e.g., 1,N6-etheno-NAD+) or the formation of a product over time in the presence of recombinant human CD38 enzyme and the inhibitor.
General Protocol:
-
Reagents:
-
Recombinant human CD38 enzyme
-
Fluorescent NAD+ substrate (e.g., 1,N6-etheno-NAD+)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Ara-F-NAD+ and other inhibitors at various concentrations
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Ara-F-NAD+ and other test compounds.
-
In a 96-well plate, add the assay buffer, recombinant CD38 enzyme, and the inhibitor at different concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.
-
Initiate the reaction by adding the fluorescent NAD+ substrate.
-
Monitor the change in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: CD38 Inhibition by Ara-F-NAD+
Caption: CD38 NADase Activity Assay Workflow
Comparison with Other CD38 Inhibitors
Ara-F-NAD+ represents a class of NAD+ analog inhibitors of CD38. For a comprehensive evaluation, it is crucial to compare its performance with other classes of inhibitors.
-
Thiazoloquin(az)olin(on)es (e.g., 78c): This class of compounds includes some of the most potent CD38 inhibitors identified to date, with IC50 values in the low nanomolar range.[2] 78c has been shown to be a specific and potent inhibitor that can reverse age-related NAD+ decline and improve metabolic parameters in animal models.[3]
-
Flavonoids (e.g., Apigenin, Quercetin): Certain naturally occurring flavonoids have been identified as CD38 inhibitors.[5] While their potency is significantly lower than that of Ara-F-NAD+ and 78c (IC50 values in the micromolar range), they are of interest due to their natural origin and potential dietary relevance.[5][10]
-
Monoclonal Antibodies (e.g., Daratumumab, Isatuximab): These are therapeutic antibodies that target CD38 on the surface of cells, leading to their depletion. While their primary mechanism is not direct enzymatic inhibition in all cases, some, like Isatuximab, have been shown to inhibit the catalytic activity of CD38.[2][11]
Conclusion and Future Directions
-
Independent Reproduction of IC50 Values: Studies by independent laboratories are needed to confirm the reported inhibitory potency of Ara-F-NAD+.
-
Detailed Synthesis and Purification Protocols: The publication of a detailed and accessible protocol for the synthesis and purification of Ara-F-NAD+ would facilitate its wider use and validation by the research community.
-
Direct Comparative Studies: Head-to-head comparisons of Ara-F-NAD+ with other potent CD38 inhibitors like 78c under identical experimental conditions would provide a more definitive assessment of its relative efficacy.
-
In Vivo Studies: Further investigation into the in vivo efficacy, pharmacokinetics, and potential therapeutic applications of Ara-F-NAD+ is warranted based on its promising in vitro activity.
By addressing these areas, the scientific community can build a more robust understanding of Ara-F-NAD+ and its potential as a modulator of NAD+ metabolism for therapeutic benefit.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ara-F-NAD+
For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical reagents like Ara-F-NAD+, a potent CD38 NADase inhibitor and an arabino analogue of NAD+, is a critical component of maintaining a safe and compliant workspace.[1][2] Adherence to established disposal protocols not only mitigates risks of contamination and accidental exposure but also ensures regulatory compliance, thereby fostering a culture of safety and responsibility.
This guide provides essential, step-by-step logistical information for the operational planning and disposal of Ara-F-NAD+.
Core Principles of Ara-F-NAD+ Disposal
Given that Ara-F-NAD+ is a bioactive chemical compound, it must be treated as hazardous chemical waste. General principles of laboratory chemical waste disposal apply and are crucial for ensuring safety. Under no circumstances should Ara-F-NAD+ be disposed of down the drain or in regular trash.[3][4] All chemical waste must be tracked from its point of generation to its final disposal.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Ara-F-NAD+.
1. Personal Protective Equipment (PPE): Before handling Ara-F-NAD+ for disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
2. Waste Segregation and Collection:
-
Categorize: Classify Ara-F-NAD+ waste as "toxic" or "cytotoxic" chemical waste.[3]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be compatible with the chemical and capable of being securely sealed.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ara-F-NAD+" or "Fludarabine Arabinoside Monophosphate"
-
The date of accumulation
-
The primary hazard (e.g., "Toxic," "Cytotoxic")
-
3. Handling and Storage of Waste:
-
Collection Point: Collect the waste in a designated satellite accumulation area (SAA) within the laboratory, close to the point of generation.[8]
-
Container Management: Do not overfill the waste container; a maximum of 90% capacity is recommended.[8] Keep the container securely sealed when not in use.
-
Incompatible Materials: Store Ara-F-NAD+ waste away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.[3]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]
4. Disposal of Contaminated Materials:
-
Sharps: Any needles or syringes used with Ara-F-NAD+ should be immediately placed in an approved sharps container without being recapped or clipped.[9]
-
Labware: Glassware and other lab materials contaminated with Ara-F-NAD+ should be decontaminated or disposed of as hazardous waste. For empty containers that held acute hazardous waste, they must be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste.[10]
-
Spills: In the event of a spill, contain the spill and clean the area using appropriate spill kits. All cleanup materials must be disposed of as hazardous waste.[9]
5. Final Disposal:
-
Professional Disposal Service: The final disposal of Ara-F-NAD+ waste must be handled by a licensed hazardous waste disposal company.[3][5] These companies are equipped to manage and transport hazardous materials in compliance with local, state, and federal regulations.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Source |
| Waste Container Capacity | Do not exceed 90% of the container's volume. | [8] |
| On-site Storage Time (SQG) | Up to 180 days in a Central Accumulation Area. | [5] |
| On-site Storage Time (LQG) | Up to 90 days in a Central Accumulation Area. | [5] |
| pH for Drain Disposal (Not applicable for Ara-F-NAD+) | For certain approved chemicals, a pH between 5.5 and 10.5 is required for drain disposal. | [4] |
SQG: Small Quantity Generator; LQG: Large Quantity Generator
Experimental Protocols
Logical Workflow for Ara-F-NAD+ Disposal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. scribd.com [scribd.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
